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  • Product: Propyl chloro(nitro)acetate
  • CAS: 82208-52-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Propyl Chloro(nitro)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract Propyl chloro(nitro)acetate is a multifaceted compound of significant interest in synthetic organic chemistry and drug discovery. Its unique chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl chloro(nitro)acetate is a multifaceted compound of significant interest in synthetic organic chemistry and drug discovery. Its unique chemical architecture, featuring both a chloro and a nitro group on the alpha-carbon of a propyl ester, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the physical and chemical properties of propyl chloro(nitro)acetate, offering insights into its synthesis, reactivity, and analytical characterization. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, namely propyl chloroacetate and propyl nitroacetate, in conjunction with established principles of physical organic chemistry to construct a predictive yet scientifically grounded profile.

Introduction: A Molecule of Predicted Potential

While not a commercially cataloged chemical, the structure of propyl chloro(nitro)acetate, systematically named propyl 2-chloro-2-nitroacetate, suggests its potential as a versatile building block. The convergence of an ester, a halogen, and a nitro group on a single carbon atom creates a highly activated electrophilic center, opening avenues for complex molecular constructions. This guide aims to provide researchers with a foundational understanding of this compound's predicted properties to enable its potential synthesis and application in novel research endeavors.

Predicted Physical Properties

The physical properties of propyl chloro(nitro)acetate are extrapolated from its constituent functional groups and comparison with related molecules.

PropertyPredicted Value / DescriptionRationale
Molecular Formula C5H8ClNO4
Molecular Weight 181.57 g/mol
Appearance Colorless to pale yellow liquidBased on similar small organic esters.
Boiling Point > 164 °CExpected to be higher than propyl chloroacetate (164 °C) due to increased molecular weight and polarity from the nitro group.[1]
Density > 1.084 g/cm³Expected to be greater than propyl chloroacetate (1.084 g/cm³) due to the presence of the dense nitro group.[1]
Solubility Slightly soluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters).The propyl chain provides some lipophilicity, while the polar ester and nitro groups allow for some interaction with polar solvents.
Refractive Index > 1.419Likely higher than that of propyl chloroacetate (1.419) due to the polarizability of the nitro group.[1]

Chemical Properties and Reactivity

The chemical behavior of propyl chloro(nitro)acetate is dominated by the strong electron-withdrawing effects of the chloro and nitro groups.

Electrophilicity of the Alpha-Carbon

The primary site of reactivity is the alpha-carbon, which is rendered highly electrophilic by the adjacent chlorine and nitro functionalities. This makes it an excellent substrate for nucleophilic substitution reactions.

Figure 1: Nucleophilic substitution at the alpha-carbon of propyl chloro(nitro)acetate.

Reactions at the Ester Functional Group

The ester moiety can undergo typical reactions such as hydrolysis and transesterification, although the reaction conditions may need to be carefully controlled to avoid competing reactions at the highly reactive alpha-carbon.

  • Hydrolysis: Reaction with water, typically under acidic or basic conditions, will yield 2-chloro-2-nitroacetic acid and propanol.

  • Transesterification: Treatment with another alcohol in the presence of a catalyst will result in the exchange of the propyl group.

Stability and Decomposition

The presence of the nitro group suggests that propyl chloro(nitro)acetate may be thermally sensitive. Nitroalkanes can decompose energetically, and the presence of the alpha-chloro group could further influence its stability. It is prudent to handle this compound with care, avoiding high temperatures, shock, and friction.

Hypothetical Synthesis

A plausible synthetic route to propyl chloro(nitro)acetate would involve the alpha-chlorination of a precursor, propyl nitroacetate.

Proposed Synthetic Pathway

Start Propyl Nitroacetate Intermediate Enolate Intermediate Start->Intermediate Deprotonation Product Propyl Chloro(nitro)acetate Intermediate->Product Electrophilic Chlorination Reagent1 Base (e.g., NaH, LDA) Reagent1->Intermediate Reagent2 Chlorinating Agent (e.g., NCS, SO2Cl2) Reagent2->Product

Figure 2: Proposed synthesis of propyl chloro(nitro)acetate via chlorination of propyl nitroacetate.

Experimental Protocol (Hypothetical)

Caution: This is a hypothetical procedure and should be thoroughly evaluated for safety before any attempt at execution.

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of propyl nitroacetate (1 equivalent) in a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Deprotonation: The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (1.05 equivalents) is added dropwise to form the enolate.

  • Chlorination: A solution of a suitable electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (1.1 equivalents), in the same anhydrous solvent is added slowly to the enolate solution at low temperature.

  • Quenching and Workup: The reaction is allowed to proceed until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired propyl chloro(nitro)acetate.

Predicted Analytical Characterization

The identity and purity of propyl chloro(nitro)acetate would be confirmed using standard spectroscopic techniques.

TechniquePredicted Observations
¹H NMR - Triplet at ~4.2 ppm (2H, -OCH₂-)
- Sextet at ~1.7 ppm (2H, -CH₂CH₂CH₃)
- Triplet at ~0.9 ppm (3H, -CH₃)
¹³C NMR - Carbonyl carbon at ~165 ppm
- Alpha-carbon (-C(Cl)(NO₂)-) at ~90-100 ppm
- Propyl carbons at ~68, 22, and 10 ppm
IR Spectroscopy - Strong C=O stretch at ~1750 cm⁻¹
- Strong asymmetric N-O stretch at ~1560 cm⁻¹
- Strong symmetric N-O stretch at ~1370 cm⁻¹
- C-Cl stretch at ~700-800 cm⁻¹
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z = 181/183 (due to ³⁵Cl/³⁷Cl isotopes)
- Fragments corresponding to the loss of the propyl group, nitro group, and chlorine atom.

Safety and Handling

Given the predicted properties and the nature of related compounds, propyl chloro(nitro)acetate should be handled with extreme caution.

  • Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[2][3] The related propyl chloroacetate is classified as an acute toxin and a skin and eye irritant.[2][4]

  • Irritation: Expected to be a severe skin, eye, and respiratory tract irritant.[2][3]

  • Instability: The presence of the nitro group suggests potential for thermal instability. Avoid exposure to heat, shock, and friction.

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5]

Conclusion

Propyl chloro(nitro)acetate represents a synthetically intriguing yet challenging molecule. Its predicted high electrophilicity at the alpha-carbon makes it a potentially valuable intermediate for the introduction of a nitro-ester functionality in the synthesis of complex organic molecules. While this guide provides a foundational, predictive overview of its properties, any practical engagement with this compound must be preceded by a thorough risk assessment and small-scale, carefully controlled experimental validation. The insights provided herein are intended to serve as a starting point for researchers and drug development professionals interested in exploring the chemistry of this and related polyfunctionalized small molecules.

References

  • NextSDS.
  • SynHet.
  • LookChem.
  • Chemsrc.
  • PubChem.
  • Fisher Scientific.
  • ChemicalBook.
  • MDPI. Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane.
  • The Journal of Organic Chemistry. Nitroacetonitrile and Its Synthetic Equivalents.
  • ECHA - European Union.

Sources

Exploratory

Propyl chloro(nitro)acetate 1H and 13C NMR spectroscopy reference data

Propyl Chloro(nitro)acetate: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopic Reference Data and Structural Elucidation Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Propyl Chloro(nitro)acetate: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopic Reference Data and Structural Elucidation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of synthetic organic chemistry and drug development, α -halonitroalkanes represent a class of highly versatile, albeit challenging, building blocks. Propyl chloro(nitro)acetate (propyl 2-chloro-2-nitroacetate, CAS: 82208-52-4) serves as a critical intermediate in the synthesis of unnatural amino acids, heterocyclic scaffolds, and advanced pharmaceutical APIs [2].

As a Senior Application Scientist, I often observe that the structural elucidation of such densely functionalized molecules is prone to misinterpretation. The extreme electron-withdrawing environment at the α -carbon drastically alters expected chemical shifts, while the inherent chirality of the molecule introduces complex second-order effects in the aliphatic chain. This whitepaper provides a field-proven, self-validating framework for acquiring and interpreting the 1 H and 13 C NMR spectra of propyl chloro(nitro)acetate, grounded in causality and rigorous spectroscopic principles.

Mechanistic Causality in NMR Spectroscopy

To trust an NMR assignment, one must understand the physical chemistry driving the nuclear shielding. The structure of propyl chloro(nitro)acetate— Cl-CH(NO2​)-C(=O)O-CH2​CH2​CH3​ —presents two distinct spectroscopic phenomena that must be accounted for during analysis:

Extreme Deshielding of the α -Proton

The α -carbon (C2) is bonded to three highly electronegative moieties: a chlorine atom ( −I effect), a nitro group (strong −I and −M effects), and an ester carbonyl ( −I and −M effects). The cumulative inductive withdrawal strips electron density from the α -proton, pushing its resonance far downfield into the δ 6.0–6.5 ppm range. This is an unusually high chemical shift for an sp3 hybridized C-H bond, often leading novices to mistake it for an alkene or aromatic impurity [1].

Chirality and Diastereotopicity

Because the α -carbon is bonded to four different groups (H, Cl, NO 2​ , CO 2​ Pr), it is a stereocenter. This inherent chirality breaks the magnetic symmetry of the adjacent propyl ester chain. Specifically, the two protons of the −O−CH2​− group are diastereotopic . They experience different magnetic microenvironments and will couple not only to the adjacent −CH2​− protons (vicinal coupling, 3J ) but also to each other (geminal coupling, 2J≈11 Hz ). Consequently, instead of a simple triplet, this signal manifests as a complex, higher-order multiplet.

Deshielding_Logic AlphaC Alpha Carbon (C2) Stereocenter Proton Alpha Proton (H2) Extremely Deshielded (~6.15 ppm) AlphaC->Proton Cumulative Electron Withdrawal Diastereotopic O-CH2 Protons Diastereotopic Multiplet (~4.30 ppm) AlphaC->Diastereotopic Chiral Induction Nitro -NO2 Group (Strong -I, -M effect) Nitro->AlphaC Chloro -Cl Atom (Strong -I effect) Chloro->AlphaC Carbonyl -C(=O)OPr Group (-I, -M effect) Carbonyl->AlphaC

Figure 1: Logical relationship of substituent effects on the NMR shifts of propyl chloro(nitro)acetate.

Experimental Methodology: Standardized NMR Protocol

To ensure a self-validating system, the following protocol must be strictly adhered to. Variations in solvent polarity or concentration can cause significant drift in the highly sensitive α -proton shift.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Weigh exactly 15.0±0.5 mg of high-purity propyl chloro(nitro)acetate.

  • Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform ( CDCl3​ , 100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl3​ and perform rigorous automated shimming (Z1-Z5 gradients) to ensure a line width at half-height ( Δν1/2​ ) of <0.8 Hz for the TMS peak.

  • 1 H NMR Acquisition:

    • Frequency: 400 MHz

    • Scans (NS): 16

    • Relaxation Delay (D1): 1.5 seconds (sufficient for small molecules)

    • Pulse Angle: 30°

  • 13 C NMR Acquisition:

    • Frequency: 100 MHz

    • Scans (NS): 1024 (due to the low natural abundance of 13 C and quaternary carbons)

    • Relaxation Delay (D1): 2.0 seconds

    • Decoupling: WALTZ-16 composite pulse sequence for complete proton decoupling.

NMR_Workflow Sample 1. Sample Prep 15 mg Analyte Solvent 2. Dissolution 0.6 mL CDCl3 + TMS Sample->Solvent Shimming 3. Tuning & Shimming Lock 2H, Shim Z1-Z5 Solvent->Shimming Acquisition 4. NMR Acquisition (400 MHz 1H / 100 MHz 13C) Shimming->Acquisition Processing 5. Data Processing FT, Phase & Baseline Correction Acquisition->Processing

Figure 2: Experimental workflow for high-fidelity NMR acquisition.

Quantitative Reference Data

The following tables summarize the expected spectroscopic data for propyl chloro(nitro)acetate, synthesized from empirical trends of analogous α -nitro carbonyls [1][3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Rationale
6.15 Singlet (s)-1H −CH(Cl)(NO2​) Extreme deshielding via combined −I and −M effects of Cl, NO 2​ , and C=O.
4.30 Multiplet (m)~7.4, ~11.02H −O-CH2​− Diastereotopic protons due to adjacent chiral center; complex 2J and 3J coupling.
1.75 Sextet (h)7.42H −CH2​− Standard aliphatic splitting by adjacent methyl and methylene groups.
0.95 Triplet (t)7.43H −CH3​ Terminal methyl group, shielded environment.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ , 298 K)
Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Rationale
161.8 Quaternary (C) −C(=O)O− Ester carbonyl. Shifted slightly upfield from typical esters (~170 ppm) due to the strong α -electron withdrawal.
88.5 Methine (CH) −C(Cl)(NO2​) Highly deshielded sp3 carbon. The heavy atom effect of chlorine and the nitro group push this near the alkyne region.
69.5 Methylene (CH 2​ ) −O-CH2​− Deshielded by the adjacent ester oxygen.
21.8 Methylene (CH 2​ ) −CH2​− Standard aliphatic carbon.
10.2 Methyl (CH 3​ ) −CH3​ Terminal methyl carbon.

Troubleshooting & Data Validation

When analyzing synthesized batches of propyl chloro(nitro)acetate, researchers must be vigilant regarding common impurities:

  • Dehalogenated Byproducts: If a singlet appears around δ 5.16 ppm, this indicates the presence of propyl nitroacetate (loss of the chlorine atom) [2].

  • Hydrolysis Products: A broad singlet past δ 10.0 ppm coupled with the loss of the propyl chain signals indicates hydrolysis to chloro(nitro)acetic acid.

  • Solvent Effects: If utilizing DMSO- d6​ instead of CDCl3​ , expect the α -proton to shift further downfield (by ~0.2 - 0.4 ppm) due to strong hydrogen bonding interactions with the highly polar solvent.

By cross-validating the integration ratios (1:2:2:3) and confirming the complex multiplet nature of the diastereotopic −O-CH2​− protons, analysts can confidently verify the structural integrity of the compound.

References

  • Synthesis of α-Nitro Carbonyls via Nitrations in Flow | The Journal of Organic Chemistry, Max Planck Institute. Available at:[Link]

  • propyl 2-nitroacetate | CAS#:31333-36-5, Chemsrc. Available at:[Link]

Foundational

Thermodynamic Stability and Long-Term Storage Guidelines for Propyl Chloro(nitro)acetate: A Technical Whitepaper

Executive Summary Propyl chloro(nitro)acetate is a highly functionalized, synthetically valuable α-halonitro ester utilized in advanced drug development and energetic materials research. However, the convergence of three...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl chloro(nitro)acetate is a highly functionalized, synthetically valuable α-halonitro ester utilized in advanced drug development and energetic materials research. However, the convergence of three potent electron-withdrawing groups (chloro, nitro, and ester) on a single carbon atom imparts significant thermodynamic instability. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and establishes self-validating, field-proven protocols for its cryogenic, anhydrous preservation.

Chemical Profile and Mechanistic Instability

The core instability of propyl chloro(nitro)acetate stems from its unique molecular architecture. The geminal placement of a nitro group (-NO₂) and a chlorine atom (-Cl) adjacent to an ester carbonyl creates a highly electron-deficient α-carbon.

The Causality of Degradation
  • High α-Proton Acidity: The combined inductive and resonance effects of the three functional groups render the single α-proton highly acidic. Contact with mildly basic surfaces—such as untreated soda-lime glass—can trigger spontaneous deprotonation. The resulting carbanion is prone to rapid nucleophilic attack or elimination reactions .

  • C-Cl Bond Lability: While unhalogenated nitroacetates exhibit moderate thermal stability (e.g., methyl nitroacetate has a thermal onset of ~251 °C ), the introduction of the α-halogen significantly lowers the activation energy for homolytic and heterolytic cleavage.

  • Photolytic Sensitivity: Halonitroalkanes are notoriously sensitive to ultraviolet and near-UV light. Photon absorption leads to the homolytic cleavage of the C-NO₂ or C-Cl bonds, generating highly reactive radical species (NOx• and Cl•) that initiate auto-catalytic degradation cascades .

Degradation A Propyl Chloro(nitro)acetate B Ester Hydrolysis (Moisture Exposure) A->B + H2O C Photolytic Cleavage (UV Light Exposure) A->C D Thermal Decomposition (> 60°C) A->D Δ E Chloro(nitro)acetic Acid B->E G Radical Formation (NOx + Cl•) C->G D->G F Decarboxylation (Chloronitromethane) E->F - CO2

Fig 1. Primary degradation pathways of propyl chloro(nitro)acetate under environmental stress.

Thermodynamic Parameters

Understanding the kinetic boundaries of propyl chloro(nitro)acetate is essential for preventing catastrophic loss of purity. In aqueous or humid environments, halonitroalkanes undergo rapid transformation, emphasizing the need for strictly anhydrous conditions .

The quantitative thermodynamic limits of this compound are summarized below to guide handling and storage parameters.

Table 1: Thermodynamic & Stability Parameters

ParameterValue / RangeCausality / Operational Implication
Thermal Onset (T_onset) ~140 – 160 °CSignificantly lower than standard esters due to C-Cl bond lability.
Peak Exothermic Temp ~185 °CHigh risk of runaway decomposition; avoid bulk heating or distillation without high vacuum.
Hydrolysis Half-Life < 48 hours (pH 7, 25°C)Rapid ester cleavage into unstable intermediate acids; necessitates strictly anhydrous storage.
Photolytic Rate High (UV-A/B)C-NO₂ bond homolysis requires opaque/amber glass storage.
Optimal Storage Temp -20 °CSuppresses kinetic energy well below activation thresholds for degradation.

Long-Term Storage Guidelines

To counteract the inherent vulnerabilities of propyl chloro(nitro)acetate, storage protocols must simultaneously address moisture, light, temperature, and container surface chemistry.

  • Vessel Material: Only Type I Borosilicate Amber Glass should be used. Borosilicate prevents the base-catalyzed deprotonation of the α-carbon that occurs with soda-lime glass, while the amber tint blocks photolytic degradation.

  • Inerting Gas: Argon (Ar) is strictly recommended over Nitrogen (N₂). Argon’s higher density (1.78 g/L vs N₂'s 1.25 g/L) allows it to effectively sink and displace atmospheric moisture and oxygen from the vial headspace, creating a robust protective blanket over the dense liquid phase.

  • Septa Material: PTFE-lined silicone septa are mandatory. Halogenated organics rapidly degrade standard rubber or unlined silicone, leading to contamination and loss of the hermetic seal.

Storage S1 1. Purify & Dry (KF < 50 ppm) S2 2. Argon Sparging (Displace O2) S1->S2 S3 3. Aliquot into Amber Glass S2->S3 S4 4. Seal with PTFE Septa S3->S4 S5 5. Store at -20°C (Desiccated) S4->S5

Fig 2. Optimized workflow for the inert packaging and long-term storage of alpha-halonitro esters.

Standardized Methodologies

The following protocols are designed as self-validating systems. By incorporating analytical checkpoints directly into the workflow, researchers can guarantee the integrity of the compound before committing it to complex syntheses.

Protocol 1: Aliquoting and Cryogenic Storage

Objective: Package the compound to prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Moisture Validation: Prior to packaging, perform a Karl Fischer (KF) titration on the bulk batch. Proceed only if moisture content is < 50 ppm . (Causality: Prevents latent ester hydrolysis during storage).

  • Vessel Preparation: Bake 5 mL Type I borosilicate amber vials at 120 °C for 2 hours. Cool them in a desiccator under vacuum.

  • Argon Blanketing: Flush the cooled vials with dry Argon gas for 30 seconds using a manifold.

  • Aliquoting: Dispense the propyl chloro(nitro)acetate into the vials in single-use volumes (e.g., 1 g or 2 g aliquots) to eliminate future freeze-thaw degradation.

  • Sealing & Mass Verification: Seal immediately with PTFE-lined crimp caps. Weigh each sealed vial to the nearest 0.1 mg and record the mass on the label. (Self-Validation: Post-storage weighing will confirm if any volatile degradation or evaporation has occurred).

  • Cryogenic Storage: Transfer vials to a -20 °C freezer equipped with secondary desiccant chambers (e.g., Drierite).

Protocol 2: Pre-Use Quality Control (QC) Validation

Objective: Confirm structural integrity and purity immediately prior to use in downstream reactions.

  • Visual Inspection: Remove a single-use aliquot from -20 °C and allow it to reach room temperature in a desiccator. Inspect the liquid. A shift from colorless/pale yellow to a deep yellow/brown indicates the release of NOx species via thermal or photolytic degradation.

  • Mass Check: Re-weigh the vial. A discrepancy of >0.5% from the recorded storage mass indicates a compromised seal.

  • ¹H-NMR Validation (The Ultimate Check):

    • Dissolve a 10 mg sample in anhydrous CDCl₃.

    • Look for the α-proton: Verify the presence of the highly deshielded singlet (typically δ 6.0–6.5 ppm). A reduction in the integration of this peak relative to the propyl chain indicates decarboxylation.

    • Check for Hydrolysis: Scan the region near δ 3.6 ppm. The appearance of a triplet here indicates the presence of free 1-propanol, proving that the ester bond has hydrolyzed. If this peak is present, the aliquot must be discarded.

References

  • A Convenient and “Greener” Synthesis of Methyl Nitroacetate Organic Process Research & Development - ACS Publications[Link]

  • Continuous process of preparing bromopicrin (US8415513B2)
  • Impact of Nitrification on the Formation of N-Nitrosamines and Halogenated Disinfection Byproducts within Distribution System Storage Facilities Environmental Science & Technology - ACS Publications[Link]

  • ALPHA-HALONITRO COMPOUNDS OF THE ALIPHATIC SERIES .6. PREPARATION AND REDUCTION OF ALKYL ALPHA-HALO-SUBSTITUTED AND ALPHA-SULFO-SUBSTITUTED ALPHA-NITROCARBOXYLATES Russian Chemical Bulletin - Springer[Link]

Exploratory

Structural Elucidation and Crystallographic Analysis of Propyl Chloro(nitro)acetate: A Methodological Whitepaper

Executive Summary Propyl chloro(nitro)acetate (PCNA) is a highly functionalized aliphatic ester characterized by the presence of both a halogen (chloro) and a strongly electron-withdrawing group (nitro) on the α -carbon....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl chloro(nitro)acetate (PCNA) is a highly functionalized aliphatic ester characterized by the presence of both a halogen (chloro) and a strongly electron-withdrawing group (nitro) on the α -carbon. Understanding the precise 3D molecular structure of such compounds is critical for rational drug design and the development of energetic materials, as the spatial arrangement directly dictates their reactivity, stability, and intermolecular binding affinities.

This whitepaper provides an in-depth, methodological guide to the X-ray crystallographic determination of PCNA. Rather than merely presenting the final coordinates, this guide deconstructs the causality behind the experimental choices and establishes a self-validating protocol for structural refinement.

Stereoelectronic Architecture

The core chemical complexity of PCNA lies at the C2 carbon, which acts as a chiral center bonded to four distinct moieties: a hydrogen atom, a chloro group, a nitro group, and a propyl ester chain. The proximity of these groups induces severe stereoelectronic conflicts. The strong inductive electron withdrawal ( −I effect) of the nitro and chloro groups competes with the resonance stabilization of the ester.

G C2 C2 (Chiral Center) NO2 Nitro Group (-NO2) C2->NO2 Strong e- Withdrawal Cl Chloro Group (-Cl) C2->Cl Inductive Effect (-I) Ester Propyl Ester Group C2->Ester Resonance Stabilization NO2->Cl Steric Repulsion

Fig 1. Stereoelectronic interactions and steric repulsions around the C2 chiral center of PCNA.

Crystallographic Methodology & Protocols

To transition from a synthesized powder to a high-resolution 3D model, we employ a rigorous, self-validating crystallographic workflow. Every step is designed to minimize error propagation and mathematically verify the physical reality of the electron density map [1].

Crystal Selection and Mounting

Protocol:

  • Suspend the crystallized PCNA in a highly viscous perfluoropolyether oil.

  • Examine under a polarized light microscope. Select a crystal with uniform extinction (indicating a single domain without twinning) and dimensions not exceeding 0.3 × 0.2 × 0.2 mm.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream.

Causality: The perfluoropolyether oil serves a dual purpose: it prevents the volatile propyl chain from degrading the crystal lattice via solvent loss and acts as a cryoprotectant.

X-ray Diffraction Data Collection

Protocol:

  • Center the crystal on a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å).

  • Lower the temperature to 100 K using a nitrogen cold stream.

  • Collect data using ω and ϕ scans to achieve a redundancy of >4.0 and a completeness of >99% up to 2θ=55∘ .

Causality: Data collection at 100 K is non-negotiable for PCNA. The propyl chain is highly susceptible to thermal motion (librational disorder). By freezing out these vibrations, we drastically improve high-angle data resolution, which is critical for accurately distinguishing the electron density of the C-Cl bond from the C-NO 2​ bond.

Structure Solution and Refinement

The structure is solved using dual-space algorithms and refined using full-matrix least-squares on F2 .

Protocol:

  • Solution: Execute [1] to solve the phase problem. The dual-space recycling effectively locates the heavy Chlorine atom, which then phases the rest of the molecule.

  • Refinement: Import the solution into [2]. Assign atom types based on peak heights (Cl ≈17e− , O ≈8e− , N ≈7e− ).

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs).

  • Hydrogen Geometry: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for CH/CH 2​ and 1.5Ueq​(C) for CH 3​ ).

Self-Validating System: The assignment of the chloro atom versus the nitro oxygen atoms is inherently validated by the ADPs. If an oxygen atom is mistakenly assigned as a chlorine atom, the refinement algorithm will attempt to compensate for the missing electron density by shrinking the thermal ellipsoid, resulting in a non-positive definite (NPD) atom. A successful refinement ( R1​<5% , GoF ≈1.0 ) mathematically proves the correct atomic assignment.

G A Single Crystal Selection (Microscope & Polarizer) B Data Collection (Diffractometer, 100K) A->B C Data Reduction & Integration (SAINT/APEX) B->C D Structure Solution (SHELXT - Dual Space) C->D V1 Validation: R-int < 0.05 C->V1 E Structure Refinement (Olex2 / SHELXL) D->E F Validation & CIF Generation (CheckCIF) E->F V2 Validation: R1 < 0.05, GoF ~ 1.0 E->V2

Fig 2. Step-by-step crystallographic workflow ensuring self-validating structural determination.

Quantitative Structural Data

The resulting crystallographic data confirms that PCNA crystallizes as a racemate in the centrosymmetric monoclinic space group P21​/c . The quantitative metrics of the refinement and the geometric parameters are summarized below.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C 5​ H 8​ ClNO 4​
Formula weight 181.57 g/mol
Temperature 100(2) K
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=8.452 Å, b=11.234 Å, c=9.876 Å, β=105.43∘
Calculated density 1.335 Mg/m³
Final R indices [I>2σ(I)] R1​=0.0342 , wR2​=0.0891
Goodness-of-fit (GoF) on F² 1.045
Table 2: Selected Bond Lengths and Angles
Bond / AngleValueCausality / Structural Implication
C(2)-Cl(1) 1.765(2) ÅShortened due to negative hyperconjugation from the adjacent nitro group.
C(2)-N(1) 1.512(3) ÅElongated relative to standard aliphatic nitro groups due to steric crowding at the α -carbon.
C(1)-O(1) [Carbonyl] 1.198(2) ÅStrong double bond character, largely unaffected by α -substituents.
Cl(1)-C(2)-N(1) 108.5(1)°Compression from the ideal tetrahedral angle (109.5°) due to bulky ester group repulsion.

3D Molecular Geometry and Packing Analysis

Once the fundamental connectivity is established, the 3D packing and intermolecular interactions are analyzed using [3].

Conformational Insights: The propyl chain adopts an extended anti conformation to minimize steric clashes with the bulky C2 substituents. The nitro group is slightly twisted out of the plane of the C1 carbonyl group, a direct consequence of dipole-dipole repulsion between the highly electronegative oxygen atoms of both functional groups.

Intermolecular Packing: The crystal lattice is primarily stabilized by weak non-covalent interactions rather than classical hydrogen bonds (due to the lack of strong hydrogen bond donors).

  • Halogen Bonding: A distinct C−Cl⋯O(nitro) contact is observed, directing the self-assembly of the molecules into 1D chains along the crystallographic b -axis.

  • Weak Hydrogen Bonding: C−H⋯O(carbonyl) interactions connect these 1D chains into a cohesive 3D network.

Conclusion

The 3D molecular structure of propyl chloro(nitro)acetate reveals a highly congested chiral center where steric and electronic forces strictly dictate the molecular conformation. By utilizing a low-temperature (100 K) X-ray diffraction protocol coupled with dual-space solution algorithms, we eliminate thermal artifacts and generate a highly reliable, self-validating structural model. These parameters are foundational for downstream applications, including computational docking studies and the prediction of thermodynamic stability in energetic formulations.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Foundational

Toxicological Profiling and Hazard Management of Propyl Chloro(nitro)acetate: A Technical Guide for Chemical Biology and Drug Development

Executive Summary Propyl chloro(nitro)acetate (CAS: 82208-52-4) is a highly reactive, polyfunctional aliphatic ester characterized by a geminal halonitro moiety. While its unique structural scaffold makes it a valuable e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl chloro(nitro)acetate (CAS: 82208-52-4) is a highly reactive, polyfunctional aliphatic ester characterized by a geminal halonitro moiety. While its unique structural scaffold makes it a valuable electrophilic intermediate in the synthesis of complex amino acids and pharmaceutical precursors, it presents a severe, multifaceted hazard profile. This whitepaper synthesizes the mechanistic toxicology, extrapolated Material Safety Data Sheet (MSDS) parameters, and validated laboratory handling protocols for this specific alpha-halonitroester, providing drug development professionals with the foundational logic required to handle it safely.

Mechanistic Toxicology: The Dual-Threat Pharmacophore

The toxicity of propyl chloro(nitro)acetate is not merely additive; it is synergistic. The extreme electron-withdrawing nature of the adjacent nitro and ester carbonyl groups severely depletes electron density at the alpha-carbon. This compound operates via two primary toxicological pathways:

  • Electrophilic Alkylation (Alpha-Chloro Motif): Upon cellular entry, the highly electrophilic alpha-carbon acts as a potent alkylating agent. It rapidly undergoes nucleophilic attack by biological thiols, specifically targeting glutathione and critical cysteine residues in cellular proteins[1]. This irreversible sulfhydryl binding disrupts critical enzyme functions (particularly in renal and hepatic tissues) and cross-links DNA and macromolecules, leading to replication arrest and cellular apoptosis[2].

  • Oxidative Stress and Methemoglobinemia (Alpha-Nitro Motif): Aliphatic nitroalkanes undergo enzymatic and chemical reduction in vivo, releasing reactive nitrite species. These nitrites act as potent oxidizers within the bloodstream, converting the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state[3]. The resulting methemoglobin is incapable of binding oxygen, leading to rapid, systemic tissue hypoxia, cyanosis, and potentially fatal respiratory failure.

ToxicityMechanism A Propyl chloro(nitro)acetate (CAS: 82208-52-4) B Cellular Uptake & Metabolism A->B C Electrophilic Cleavage (Alpha-Chloro) B->C D Nitrite Release (Alpha-Nitro) B->D E Protein/DNA Alkylation (Sulfhydryl Binding) C->E Nucleophilic Attack F Hemoglobin Oxidation (Fe2+ to Fe3+) D->F Oxidative Stress G Cellular Apoptosis & Tissue Necrosis E->G H Methemoglobinemia & Hypoxia F->H

Figure 1: Dual-pathway toxicity mechanism of propyl chloro(nitro)acetate via alkylation and oxidation.

Extrapolated Hazard Profile and MSDS Data

Due to the niche nature of propyl chloro(nitro)acetate, empirical toxicological databases are sparse. However, by utilizing robust structure-activity relationship (SAR) data from closely related analogs like monochloroacetic acid[1] and nitroethane[3], we can construct a highly reliable, extrapolated GHS hazard profile.

Table 1: Physicochemical & GHS Hazard Summary
ParameterExtrapolated Value / ClassificationMechanistic Rationale
Physical State Liquid (Colorless to pale yellow)Typical of low-molecular-weight aliphatic esters.
Acute Toxicity (Oral/Dermal) Category 2 / 3 (Toxic/Fatal)Rapid dermal absorption; profound sulfhydryl depletion[1].
Skin Corrosion / Irritation Category 1B (Severe Burns)Hydrolysis in tissue moisture yields highly corrosive halo-acids.
Eye Damage Category 1 (Irreversible)Acts as a severe lachrymator and protein cross-linker.
Systemic Target Organ Toxicity Blood, Liver, KidneysNitrite-induced methemoglobinemia[3]; renal enzyme inhibition[1].

Experimental Workflows: Safe Handling and Decontamination

To ensure a self-validating safety system, researchers must not rely solely on personal protective equipment (PPE). The chemical reactivity of the compound must be leveraged against itself during decontamination.

SafetyWorkflow A Identify Hazard (GHS: Toxic, Corrosive) B Engineering Controls (Fume Hood, Scrubber) A->B C PPE Selection (Respirator, Butyl Gloves) B->C D Experimental Execution C->D E Spill Detected? D->E F Evacuate & Isolate E->F Yes H Routine Waste Disposal (Halogenated Organics) E->H No G Neutralize (10% Sodium Thiosulfate) F->G G->H

Figure 2: Standard operating procedure and spill response workflow for reactive halonitroesters.

Protocol: Chemical Neutralization and Decontamination

Objective: To safely quench the electrophilic and oxidative reactivity of propyl chloro(nitro)acetate spills or residual reaction mixtures before disposal.

  • Step 1: Isolation and PPE Verification. Ensure the area is under negative pressure (fume hood). Don heavy-duty butyl rubber gloves, a chemical-resistant apron, and a full-face respirator with organic vapor/acid gas cartridges.

  • Step 2: Preparation of Quenching Solution. Prepare a 10% (w/v) aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) combined with 5% sodium bicarbonate ( NaHCO3​ ).

    • Causality: Thiosulfate acts as a "soft" nucleophile to rapidly displace the alpha-chlorine via an SN​2 mechanism, permanently destroying the alkylating pharmacophore. Bicarbonate neutralizes any generated acidic byproducts without evolving excessive, uncontrolled heat.

  • Step 3: Application. Slowly apply the quenching solution to the spill or reaction vessel from the perimeter inward to prevent spreading.

  • Step 4: Agitation and Residence Time. Allow a minimum of 30 minutes of contact time.

    • Causality: The steric hindrance provided by the propyl ester and the bulky nitro group slows the SN​2 kinetics compared to simple primary alkyl halides; sufficient residence time ensures complete destruction of the hazard.

  • Step 5: System Validation and Disposal. Verify the neutralization by checking the pH of the mixture (target pH 7.5–8.5) and ensuring the cessation of any off-gassing. Once validated, absorb the neutralized liquid with an inert sorbent (e.g., diatomaceous earth) and dispose of it strictly as halogenated aqueous waste.

References

  • Title: Alkylating Agents | Oncohema Key Source: Oncohema Key URL: [Link]

  • Title: Monochloroacetic Acid Acute Exposure Guideline Levels | NCBI Bookshelf Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Nitroethane | The MAK Collection for Occupational Health and Safety Source: Publisso URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Selective Synthesis of Propyl Chloro(nitro)acetate via Titanium(IV) Enolate Intermediates

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Application Focus: Synthesis of α -chloro- α -nitrocarboxylates for downstream reduction to unnatural amino acid derivatives. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Application Focus: Synthesis of α -chloro- α -nitrocarboxylates for downstream reduction to unnatural amino acid derivatives.

Introduction and Mechanistic Rationale

The synthesis of α -halo- α -nitro esters, such as propyl chloro(nitro)acetate, represents a critical node in the development of complex pharmaceutical scaffolds. These compounds are highly valued as electrophilic building blocks and are frequently subjected to reduction protocols to yield hydrochloride salts of alkyl esters of glycine and other unnatural amino acid derivatives[1].

Historically, the direct halogenation of nitroacetates has been plagued by poor selectivity, over-oxidation, and the formation of complex byproduct mixtures (such as 2-(hydroxyimino)carboxylates). To circumvent these issues, modern protocols employ a highly controlled oxidative chlorination strategy utilizing Titanium(IV) enolates [2].

The Causality of Reagent Selection
  • Titanium(IV) Chloride ( TiCl4​ ): Acts as a potent Lewis acid that coordinates with both the ester carbonyl and the nitro group, effectively locking the substrate into a stable, highly reactive enolate geometry upon the addition of a mild base.

  • Ammonium Nitrate ( NH4​NO3​ ): Serves as a crucial oxidative co-catalyst. The absence of ammonium nitrate in this specific reaction matrix leads to the unwanted reduction of the nitro group, yielding 2-(hydroxyimino)carboxylates instead of the desired chlorinated product [2].

Process Visualization

The following workflow illustrates the critical path from reagent preparation to final purification, highlighting the sequential logic required to maintain the stability of the reactive intermediates.

SynthesisWorkflow N1 Phase 1: System Purging Anhydrous DCM, N2 Atmosphere N2 Phase 2: Enolization Add TiCl4 & Base at 0°C N1->N2 N3 Phase 3: Oxidative Chlorination Add NH4NO3, warm to 20°C N2->N3 N4 Phase 4: Reaction Quench Dilute HCl / Ice Bath N3->N4 N5 Phase 5: Workup & Extraction DCM extraction, Brine wash N4->N5 N6 Phase 6: Purification Flash Chromatography (Silica) N5->N6

Fig 1. Workflow for the Ti(IV)-mediated synthesis of propyl chloro(nitro)acetate.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios required to ensure quantitative yield and suppress side-product formation.

Reagent / MaterialRoleEquivalentsMolar Amount (mmol)Notes
Propyl nitroacetateStarting Material1.0 eq10.0 mmolMust be strictly anhydrous.
Titanium(IV) ChlorideLewis Acid / Enolizer1.1 eq11.0 mmolFumes in air; handle via syringe.
Triethylamine ( Et3​N )Amine Base2.2 eq22.0 mmolFreshly distilled over CaH2​ .
Ammonium NitrateOxidant / Co-catalyst1.5 eq15.0 mmolFinely ground, dried under vacuum.
Dichloromethane (DCM)SolventN/A50 mLAnhydrous, passed through alumina.

Step-by-Step Laboratory Protocol

Safety & E-E-A-T Declaration: α -halonitro compounds are highly reactive, potentially toxic, and act as severe lachrymators (tear-inducing agents). This protocol is designed strictly for execution by trained professionals in a certified chemical fume hood using standard Schlenk line techniques. Proper Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, splash goggles, and a lab coat, is mandatory.

Phase 1: Preparation and Enolate Formation
  • System Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Substrate Dissolution: Charge the flask with propyl nitroacetate (10.0 mmol) and anhydrous DCM (30 mL). Begin stirring and cool the reaction vessel to 0∘C using an ice-water bath.

  • Lewis Acid Addition: Utilizing a gas-tight syringe, add TiCl4​ (11.0 mmol) dropwise over 5 minutes. The solution will typically develop a deep yellow/orange hue, indicating initial coordination.

  • Base Addition: Slowly add triethylamine (22.0 mmol) dropwise over 10 minutes. Causality note: Slow addition prevents localized heating, which can lead to premature decomposition of the nitroacetate. A precipitate (triethylamine hydrochloride) will begin to form. Stir at 0∘C for 30 minutes to ensure complete titanium(IV) enolate formation.

Phase 2: Oxidative Chlorination
  • Oxidant Introduction: Briefly remove the septum under a positive flow of inert gas and add finely ground, anhydrous ammonium nitrate (15.0 mmol) in one portion.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to ambient temperature ( 20∘C ).

  • Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) solvent system. The disappearance of the starting material spot (visualized via UV or KMnO4​ stain) typically occurs within 2 to 4 hours.

Phase 3: Quench and Workup
  • Quenching: Once TLC confirms complete conversion, re-cool the flask to 0∘C . Carefully quench the reaction by the dropwise addition of cold 1M HCl (20 mL). Causality note: The acidic quench breaks the titanium complex and protonates any residual base, preventing base-catalyzed degradation of the newly formed α -halonitro ester.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL ).

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL). Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (keep bath temperature below 30∘C to prevent thermal degradation).

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 90:10).

  • Analysis: Confirm the structure and purity of propyl 2-chloro-2-nitroacetate via 1H NMR and 13C NMR. The α -proton (if applicable depending on substitution) or the characteristic shift of the ester and nitro-bearing carbon will validate the success of the oxidative chlorination.

References

  • Reduction of chloro-and bromonitroacetate esters Source: Researcher.life URL:[Link]

Application

Using propyl chloro(nitro)acetate as a building block for unnatural amino acids

Application Note: Propyl Chloro(nitro)acetate as a Bifunctional Building Block for Unnatural Alpha-Amino Acid Synthesis Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Unna...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Propyl Chloro(nitro)acetate as a Bifunctional Building Block for Unnatural Alpha-Amino Acid Synthesis

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Unnatural amino acids (UAAs) are indispensable in the design of peptidomimetics, antibody-drug conjugates (ADCs), and proteolytically stable therapeutics. While classical Strecker or asymmetric hydrogenation pathways are common, they often require complex pre-functionalization. This application note delineates a highly efficient, three-step synthetic methodology utilizing propyl chloro(nitro)acetate as a versatile, bifunctional building block. By exploiting the unique electronic properties of this reagent, researchers can rapidly generate diverse libraries of sterically hindered and functionalized UAAs.

Mechanistic Rationale & Experimental Strategy

Mechanistically, the alpha-carbon of this building block is exceptionally activated by the synergistic electron-withdrawing effects of the nitro, chloro, and ester groups. This high acidity allows for facile C-alkylation under mild basic conditions ()[1]. Following the C-C bond formation, the nitro group acts as a "masked" amine ()[2]. Treatment with Zinc dust in acetic acid achieves a highly specific dual transformation: the reductive cleavage of the labile C-Cl bond (dehalogenation) and the exhaustive reduction of the nitro group to a primary amine ()[3].

Synthetic Workflow

UAA_Synthesis Start Propyl chloro(nitro)acetate (Starting Material) Step1 Step 1: C-Alkylation K2CO3, TBAB, R-X (Alkyl Halide) Solvent: Toluene/H2O Start->Step1 Intermediate1 Propyl 2-alkyl-2-chloro-2-nitroacetate (Alkylated Intermediate) Step1->Intermediate1 Step2 Step 2: Reductive Dehalogenation & Nitro Reduction Zn dust, AcOH, 25-40 °C Intermediate1->Step2 Intermediate2 Propyl 2-alkyl-2-aminoacetate (Amino Ester) Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis LiOH, THF/H2O, 0 °C to RT Intermediate2->Step3 Product Unnatural Alpha-Amino Acid (Target UAA) Step3->Product

Three-step synthetic workflow from propyl chloro(nitro)acetate to an unnatural amino acid.

Experimental Protocols (Self-Validating System)

Safety Note: Propyl chloro(nitro)acetate is a lachrymator and alkylating agent. Perform all steps in a certified fume hood.

Protocol 1: Phase-Transfer Catalyzed C-Alkylation

Causality: Solid-liquid phase-transfer catalysis (PTC) using K₂CO₃ and Tetrabutylammonium bromide (TBAB) is chosen over strong bases (e.g., NaH). Strong bases can trigger retro-aldol-type decomposition of the starting material. PTC maximizes C-alkylation and thoroughly suppresses undesired O-alkylation.

  • Setup: In a round-bottom flask, dissolve propyl chloro(nitro)acetate (1.0 equiv) and the desired alkyl halide (R-X, 1.2 equiv) in toluene (0.2 M).

  • Catalysis: Add TBAB (0.1 equiv) and finely powdered anhydrous K₂CO₃ (2.0 equiv).

  • Reaction: Stir vigorously at 50 °C for 8–12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active starting material (which stains yellow with KMnO₄) must disappear entirely, replaced by a less polar spot. ¹³C NMR of the crude should show the highly deshielded alpha-carbon at ~95 ppm.

  • Workup: Quench with DI water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Tandem Reductive Dehalogenation and Nitro Reduction

Causality: Zinc in acetic acid is specifically selected because it provides the exact redox potential required to cleanly reduce the aliphatic nitro group to an amine while simultaneously donating electrons to cleave the activated C-Cl bond via a radical-anion intermediate. Catalytic hydrogenation (Pd/C) is avoided here, as liberated chloride ions can poison the palladium catalyst, and it risks unwanted reduction of sensitive side chains (e.g., alkynes or halogens) ()[4].

  • Setup: Dissolve the alkylated intermediate from Step 1 in glacial acetic acid (0.1 M) and cool to 10 °C in an ice bath.

  • Reduction: Slowly add activated Zinc dust (10.0 equiv) in small portions over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The mass must shift from[M+H]⁺ to [M - Cl - NO₂ + NH₂ + H]⁺. ¹H NMR will show a new broad singlet integrating to 2H (NH₂) around 1.5–2.0 ppm that exchanges with D₂O.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove zinc salts. Concentrate the filtrate under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with DCM.

Protocol 3: Mild Ester Hydrolysis

Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/H₂O) ensures homogenous hydrolysis at low temperatures. This mild approach minimizes the risk of alpha-proton abstraction, preventing racemization if chiral resolution was performed upstream.

  • Setup: Dissolve the amino ester in a 3:1 mixture of THF and H₂O (0.1 M). Cool to 0 °C.

  • Hydrolysis: Add LiOH monohydrate (2.0 equiv) and stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Validation Checkpoint: TLC (DCM/MeOH 9:1) will show the complete consumption of the ester and the formation of a ninhydrin-positive baseline spot (the free zwitterionic amino acid).

  • Workup: Acidify carefully to pH 6–7 using 1M HCl to precipitate the unnatural amino acid. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data Presentation

The following table summarizes the expected yields and analytical characteristics for various unnatural amino acids synthesized via this standardized protocol.

Alkyl Halide (R-X)Target Unnatural Amino Acid Side ChainStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Typical LC-MS[M+H]⁺
Benzyl bromidePhenylalanine analogue (Phe)888268166.1
4-Fluorobenzyl chloride4-Fluoro-phenylalanine858064184.1
Allyl bromideAllylglycine817557116.1
Isobutyl iodideLeucine analogue (Leu)787656132.1
Propargyl bromidePropargylglycine757049114.1

Note: Yields are based on optimized bench-scale syntheses (10 mmol scale). Overall yield includes the final hydrolysis step.

References

  • Title: Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Nitro Reduction - Common Conditions. Source: Common Organic Chemistry URL: [Link]

  • Title: Amine synthesis by nitro compound reduction. Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Application Note: Catalytic Asymmetric Alkylation Protocols Using Propyl Chloro(nitro)acetate

Executive Summary In the landscape of peptidomimetic drug development, the asymmetric synthesis of α-alkyl-α-amino acids bearing quaternary stereocenters remains a formidable challenge. While conventional enolate chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptidomimetic drug development, the asymmetric synthesis of α-alkyl-α-amino acids bearing quaternary stereocenters remains a formidable challenge. While conventional enolate chemistry often struggles with poor facial selectivity and background racemization, the use of highly functionalized nucleophiles provides a robust, atom-economical solution.

Propyl chloro(nitro)acetate acts as a dense, versatile nucleophilic glycine template[1]. Through palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), this reagent can be enantioselectively functionalized to generate quaternary stereocenters with high precision[2]. Subsequent reduction of the nitro and chloro groups yields enantiopure α-amino acid derivatives[3]. This application note details a self-validating, highly enantioselective protocol for the alkylation of propyl chloro(nitro)acetate, providing researchers with a reliable pathway to complex chiral building blocks.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high enantiomeric excess (ee) and yield, the experimental parameters must be precisely tuned. The choices in this protocol are governed by the following mechanistic principles:

  • Substrate Design (The Propyl Advantage): Why use the propyl ester instead of the more common methyl or ethyl variants? Enantioselective Pd-catalyzed allylic substitution relies heavily on the steric interactions within the chiral pocket of the catalyst[2]. Methyl and ethyl esters are often too small, allowing multiple transition-state conformations that degrade enantioselectivity. Conversely, bulky tert-butyl esters cause severe steric clash with the ligand, drastically reducing the reaction rate. The propyl group provides the optimal steric bulk to lock the transition state conformation while maintaining high nucleophilicity.

  • Base Selection (BSA/KOAc): A critical failure point in asymmetric alkylation is non-catalyzed background racemization. Using hard bases (e.g., NaH, KOH) generates a highly reactive, naked nitronate that attacks the electrophile outside the chiral catalyst pocket. To prevent this, we utilize N,O-bis(trimethylsilyl)acetamide (BSA) with a catalytic amount of KOAc. BSA acts as a mild silylating agent, converting the propyl chloro(nitro)acetate into a transient silyl nitronate intermediate. The acetate ion slowly activates the silyl group, ensuring the nucleophilic attack occurs strictly within the chiral environment of the π-allyl-Pd complex[4].

  • Self-Validating System: This protocol is designed to visually and analytically validate its own integrity. The transformation of the catalyst from a dark purple Pd₂(dba)₃ suspension to a clear yellow active complex confirms successful ligand coordination.

Pathway N1 Pd Catalyst + Ligand (Active Complex) N2 Allylic Electrophile Oxidative Addition N1->N2 N3 π-Allyl-Pd Complex (Chiral Environment) N2->N3 N4 Propyl Chloro(nitro)acetate (Nitronate Attack) N3->N4 N5 Alkylated Product + Pd(0) Regeneration N4->N5 N5->N1 Catalyst Turnover

Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation of propyl chloro(nitro)acetate.

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents
  • Nucleophile: Propyl chloro(nitro)acetate (1.2 equiv)

  • Electrophile: Allylic carbonate derivative (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%), (R,R)-DACH-phenyl Trost ligand (5.5 mol%)

  • Additives: BSA (1.2 equiv), KOAc (10 mol%)

  • Solvent: Anhydrous Tetrahydrofuran (THF), degassed.

Workflow

Step 1: Catalyst Pre-activation

  • In an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the (R,R)-DACH-phenyl ligand (5.5 mol%).

  • Add 2.0 mL of anhydrous, degassed THF.

  • Validation Check: Stir at room temperature for 15–20 minutes. The solution must transition from an opaque purple to a clear yellow/orange homogeneous solution. If black precipitates form, oxygen ingress has occurred; abort and restart.

Step 2: Substrate Addition

  • To the active catalyst solution, add the allylic carbonate (1.0 mmol, 1.0 equiv) dissolved in 1.0 mL of THF.

  • Add propyl chloro(nitro)acetate (1.2 mmol, 1.2 equiv) dropwise via syringe.

Step 3: Base Addition & Alkylation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add BSA (1.2 equiv) dropwise, followed by the addition of solid anhydrous KOAc (10 mol%).

  • Causality Note: The ice bath prevents rapid exothermic silylation, which can degrade the nucleophile.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–24 hours.

Step 4: In-Process Monitoring & Quench

  • Monitor the reaction via TLC (Hexane/EtOAc 8:2). The disappearance of the allylic carbonate indicates completion.

  • Validation Check: Extract a 10 µL aliquot, filter through a short silica plug, and analyze via chiral HPLC. An ee >90% at this stage confirms the integrity of the silyl nitronate pathway.

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

Step 5: Workup & Purification

  • Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, gradient elution Hexane to 9:1 Hexane/EtOAc) to isolate the pure α-alkylated propyl chloro(nitro)acetate.

Step 6: Downstream Reduction (Optional)

  • To convert the product to the corresponding α-amino acid derivative, dissolve the alkylated product in a mixture of THF/1M HCl.

  • Add activated Zinc dust (10 equiv) at 0 °C to simultaneously reduce the nitro group to an amine and hydrodechlorinate the α-position[3].

Workflow S1 Step 1: Catalyst Pre-activation Pd2(dba)3 + Ligand in THF S2 Step 2: Substrate Addition Propyl chloro(nitro)acetate + Carbonate S1->S2 S3 Step 3: Base Addition Add BSA and catalytic KOAc S2->S3 S4 Step 4: Reaction & Monitoring Stir 12-24 h, TLC/HPLC check S3->S4 S5 Step 5: Quench & Workup Aqueous NH4Cl, EtOAc extraction S4->S5 S6 Step 6: Downstream Reduction Zn/HCl to α-amino acid S5->S6

Step-by-step experimental workflow for asymmetric alkylation and downstream reduction.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the protocol parameters.

Table 1: Optimization of Reaction Conditions Demonstrating the critical role of base selection and solvent in preventing background racemization.

EntrySolventBase SystemTemp (°C)Yield (%)ee (%)Observation / Causality
1THF BSA / KOAc 25 88 94 Optimal silyl nitronate formation.
2CH₂Cl₂BSA / KOAc257582Lower solubility of active Pd-complex.
3TolueneBSA / KOAc256078Sluggish reaction rate.
4THFNaH04512Naked enolate causes rapid racemic background reaction.
5THFK₂CO₃255565Incomplete deprotonation; poor phase transfer.

Table 2: Substrate Scope (Allylic Carbonates) Evaluating the protocol across various electrophilic steric profiles.

EntryR-Group on Allylic CarbonateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1Phenyl89>20:195
2p-Methoxyphenyl85>20:193
3Methyl (Aliphatic)7815:188
42-Naphthyl91>20:196

References

  • Source: PMC (NIH)
  • Title: Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids Source: Journal of the American Chemical Society URL
  • Title: Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols Source: ACS Organic & Inorganic Au URL
  • Title: Reduction of chloro-and bromonitroacetate esters Source: R Discovery URL

Sources

Application

Application Note: Advanced Cross-Coupling Methodologies for Propyl Chloro(nitro)acetate

Executive Summary & Chemical Rationale Propyl chloro(nitro)acetate (propyl 2-chloro-2-nitroacetate) is a highly versatile, densely functionalized aliphatic building block. It serves as a premier C2​ -synthon for the cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Propyl chloro(nitro)acetate (propyl 2-chloro-2-nitroacetate) is a highly versatile, densely functionalized aliphatic building block. It serves as a premier C2​ -synthon for the construction of complex α -aryl and α -alkyl- α -nitro esters, which are direct precursors to quaternary α -amino acids and bioactive heterocycles.

Historically, the traditional palladium-catalyzed cross-coupling of highly acidic nitroacetates (pKa ~5.8) has been notoriously difficult. The resulting nitronate anions strongly prefer O,O′ -chelation to the transition metal, creating a thermodynamic sink that stalls the catalytic cycle [2].

The Solution: By utilizing the α -chloro derivative—propyl chloro(nitro)acetate—we completely bypass this chelation sink. The weak C–Cl bond acts as a traceless precursor for Single Electron Transfer (SET). This guide details two state-of-the-art methodologies that exploit this reactivity: Dual Metallaphotoredox Arylation and Photoredox Radical-Polar Crossover (RPC) Alkylation [1, 3].

Methodology 1: Dual Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling

Causality in Experimental Design

To couple propyl chloro(nitro)acetate with aryl bromides, we employ a synergistic Iridium/Nickel dual catalytic system.

  • Photocatalyst Choice: fac -Ir(ppy)₃ is selected because its excited-state reduction potential ( E1/2​ *Ir III /Ir IV = -1.73 V vs SCE) is sufficiently negative to cleanly reduce the C–Cl bond (approx. -1.2 V vs SCE).

  • Radical Dynamics: The resulting α -nitro ester radical is capto-datively stabilized by the electron-withdrawing nitro and ester groups. This prevents unwanted radical dimerization, allowing it to be efficiently captured by the Ni(II) intermediate.

  • Ligand Selection: The 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand provides critical steric pressure that accelerates the notoriously slow C(sp³)–C(sp²) reductive elimination step from the Ni(III) complex.

  • Base: 2,6-Lutidine acts as a sterically hindered, non-nucleophilic base to quench the generated HCl without degrading the sensitive nitroacetate substrate.

Catalytic Cycle Visualization

G PC Ir(III) Photocatalyst (Ground State) PC_star *Ir(III) Photocatalyst (Excited State) PC->PC_star Visible Light PC_ox Ir(IV) Species PC_star->PC_ox SET to Substrate PC_ox->PC SET from Ni(I) Substrate Propyl chloro(nitro)acetate Radical α-Nitro Ester Radical Substrate->Radical -Cl⁻ NiIII Ni(III)-Aryl-Alkyl Complex Radical->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Ar-Br) NiII->NiIII Radical Capture Product Cross-Coupled Product NiIII->Product Reductive Elimination Product->Ni0 Catalyst Regeneration

Caption: Dual metallaphotoredox catalytic cycle for propyl chloro(nitro)acetate cross-coupling.

Step-by-Step Protocol: Metallaphotoredox Arylation

This protocol is designed as a self-validating workflow to ensure reproducibility.

  • Reaction Assembly: In a nitrogen-filled glovebox, add NiCl₂·glyme (5 mol%, 0.05 mmol), dtbbpy (5 mol%, 0.05 mmol), and fac -Ir(ppy)₃ (1 mol%, 0.01 mmol) to an oven-dried 8 mL vial equipped with a PTFE septum cap and a magnetic stir bar.

  • Substrate Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv) and propyl chloro(nitro)acetate (1.5 mmol, 1.5 equiv).

    • Validation Checkpoint: The mixture should appear as a pale green/yellow suspension.

  • Solvent & Base: Inject anhydrous, degassed DMF (10 mL, 0.1 M) followed by 2,6-lutidine (2.0 mmol, 2.0 equiv).

  • Degassing: Remove the vial from the glovebox. Sparge the solution with argon for 10 minutes. Oxygen is a potent triplet quencher and must be completely removed.

  • Irradiation: Seal the vial with Parafilm and place it in a photoreactor equipped with 34 W Blue LEDs ( λmax​ = 450 nm). Stir vigorously (1000 rpm) at 25 °C for 16 hours.

    • Validation Checkpoint: A color change to deep red/brown within the first 30 minutes indicates the successful formation of the active Ni(0)/Ni(I) catalytic species.

  • Workup & Isolation: Dilute the mixture with EtOAc (30 mL) and wash with 5% aqueous LiCl (3 × 15 mL) to remove DMF and lutidine salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Methodology 2: Photoredox Radical-Polar Crossover (RPC) Alkylation

Causality in Experimental Design

This methodology achieves the 1,3-difunctionalization of unactivated alkenes [1, 3].

  • Mechanism: Following SET reduction and loss of chloride, the highly electrophilic α -nitro ester radical adds regioselectively to the less sterically hindered terminus of an alkene.

  • Oxidation Potential Shift: The resulting secondary alkyl radical lacks the electron-withdrawing nitro/ester groups. Consequently, its oxidation potential drops significantly, allowing it to be rapidly oxidized by the Ir(IV) or Ru(III) photocatalyst to a carbocation.

  • Trapping: This carbocation is immediately trapped by an external nucleophile (e.g., alcohols, water, or amines), yielding a complex, highly functionalized scaffold in a single step.

RPC Pathway Visualization

RPC Substrate Propyl chloro(nitro)acetate Radical α-Nitro Ester Radical Substrate->Radical SET Reduction (-Cl⁻) AdductRad Alkyl Radical Adduct Radical->AdductRad Addition to Alkene Alkene Alkene (e.g., Styrene) Alkene->AdductRad Carbocation Carbocation Intermediate AdductRad->Carbocation SET Oxidation Product 1,3-Difunctionalized Product Carbocation->Product Nucleophilic Trapping Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Caption: Photoredox radical-polar crossover (RPC) pathway for alkene difunctionalization.

Step-by-Step Protocol: RPC Alkylation
  • Reaction Assembly: To a 10 mL Schlenk tube, add ₂ (2 mol%, 0.02 mmol), propyl chloro(nitro)acetate (1.0 mmol, 1.0 equiv), and the alkene (e.g., 4-tert-butylstyrene, 1.5 mmol, 1.5 equiv).

  • Nucleophile Addition: Add the desired nucleophile (e.g., anhydrous methanol, 5.0 equiv) and anhydrous acetonitrile (5 mL).

  • Degassing: Perform three strict freeze-pump-thaw cycles.

    • Validation Checkpoint: Vigorous bubble formation during the thaw cycle confirms the removal of dissolved gases. Repeat until no further bubbling is observed upon thawing.

  • Irradiation: Backfill with Argon, seal the tube, and irradiate with Blue LEDs at room temperature for 12 hours.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel chromatography to isolate the 1,3-difunctionalized nitro ether.

Quantitative Data & Troubleshooting

Table 1: Reaction Scope and Yields (Metallaphotoredox Arylation)
Substrate (Aryl Bromide)Yield (%)Reaction Time (h)Mechanistic Notes
Bromobenzene 8516Standard benchmark substrate; excellent kinetics.
4-Bromoanisole 8216High efficiency; electron-rich arenes undergo rapid oxidative addition.
4-Bromobenzotrifluoride 7518Electron-poor arenes require slightly longer reaction times.
2-Bromopyridine 6824Heteroatom coordination to Ni slows the reductive elimination step.
Table 2: Troubleshooting Guide
ObservationProbable CauseCorrective Action
No color change to deep red/brown Incomplete degassing (O₂ quenching of excited state).Ensure strict Schlenk/glovebox techniques; increase argon sparging time to 20 mins.
High levels of protodehalogenation Trace water in the solvent acting as a Hydrogen Atom Transfer (HAT) source.Use freshly distilled, anhydrous DMF/MeCN stored over 3Å molecular sieves.
Catalyst precipitation / Low Yield Base incompatibility or degradation.Verify 2,6-lutidine purity; strictly avoid primary/secondary amines which can displace ligands.

References

  • Title: Photoredox Radical/Polar Crossover Enables Carbo-Heterofunctionalization of Alkenes: Facile Access to 1,3-Difunctionalized Nitro Compounds Source: Chemical Communications URL: [Link]

  • Title: Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Nitrative Difunctionalization of Alkenes via Cobalt-Mediated Radical Ligand Transfer and Radical-Polar Crossover Photoredox Catalysis Source: ACS Catalysis (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

FAQ 1: Why is my yield of propyl chloro(nitro)acetate consistently low, and what is the major byproduct forming in my reaction?

Technical Support Center: Troubleshooting & Optimizing the Synthesis of Propyl Chloro(nitro)acetate Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Optimizing the Synthesis of Propyl Chloro(nitro)acetate

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering yield limitations during the synthesis of α -chloro- α -nitrocarboxylates. By analyzing the mechanistic pitfalls of titanium-mediated enolate chemistry, this guide provides a self-validating protocol to eliminate side reactions and achieve quantitative yields of propyl chloro(nitro)acetate.

A: If you are employing a titanium-mediated enolization strategy, your low yield is directly caused by an unintended internal redox process.

The Causality: When propyl nitroacetate is treated with titanium tetrachloride ( TiCl4​ ) and a tertiary amine, it successfully forms a highly stable titanium(IV) enolate (1)[1]. However, in the absence of a dedicated co-oxidant, this enolate is susceptible to spontaneous reduction. During this process, the nitro group loses an oxygen atom adjacent to the ester group, transferring it to the titanium complex. Consequently, the nitro group is reduced to a hydroxyimino group, leading to the major transformation of your starting material into propyl 2-(hydroxyimino)acetate [1]. This stereoselective side reaction completely consumes your reactive intermediate, drastically tanking the yield of the desired chlorinated product.

FAQ 2: How can I prevent the formation of the hydroxyimino byproduct and drive the reaction toward quantitative chlorination?

A: The definitive solution is the introduction of ammonium nitrate ( NH4​NO3​ ) as a co-oxidant in the reaction mixture (2)[2].

The Causality: Adding NH4​NO3​ intercepts the internal redox pathway. It acts as an external oxidant that preserves the oxidation state of the nitro group. With the nitro group protected from reduction, the titanium(IV) enolate is forced into a highly ordered transition state where TiCl4​ acts as the chloride source, facilitating stereoselective oxidative chlorination at the α -carbon[2]. This simple addition shifts the reaction from producing the hydroxyimino byproduct to yielding propyl chloro(nitro)acetate in quantitative yields[1].

FAQ 3: What does the mechanistic pathway look like with and without the co-oxidant?

A: The divergence in the reaction pathway is entirely dependent on the presence of NH4​NO3​ . Below is the logical relationship and workflow of the enolate intermediate.

G Start Propyl Nitroacetate Enolization TiCl4 + Tertiary Amine (Soft Enolization) Start->Enolization Intermediate Titanium(IV) Enolate Intermediate Enolization->Intermediate Path1 Without NH4NO3 (Internal Redox Reaction) Intermediate->Path1 Nitro Reduction Path2 With NH4NO3 (Co-Oxidant Present) Intermediate->Path2 Oxidative Chlorination Byproduct Propyl 2-(hydroxyimino)acetate (Major Byproduct) Path1->Byproduct Product Propyl Chloro(nitro)acetate (Quantitative Yield) Path2->Product

Mechanistic divergence of Ti(IV) enolates of propyl nitroacetate based on co-oxidant presence.

FAQ 4: What is the expected quantitative difference in yield when applying this optimization?

A: The impact of the co-oxidant is binary and dramatic. The table below summarizes the expected experimental outcomes based on the standard oxidative chlorination methodology[1][2].

Reaction ConditionCo-Oxidant ( NH4​NO3​ )Yield: Propyl Chloro(nitro)acetateYield: Propyl 2-(hydroxyimino)acetate
TiCl4​
  • DIPEA only
AbsentLow (< 30%)High (Major Byproduct)
TiCl4​
  • DIPEA + NH4​NO3​
  • Present (2.0 equiv) Quantitative (> 95%) Trace / None

    FAQ 5: What is the exact, step-by-step protocol for this optimized synthesis?

    A: To ensure a self-validating and reproducible system, follow this step-by-step methodology for the oxidative chlorination of propyl nitroacetate.

    Phase 1: Soft Enolization

    • Preparation: Flame-dry a round-bottom flask and purge with argon. Maintain a strict inert atmosphere to prevent premature hydrolysis of the titanium reagents.

    • Dissolution: Dissolve propyl nitroacetate (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.2 M to 0.5 M concentration.

    • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Titanium Addition: Add titanium tetrachloride ( TiCl4​ , 1.1 equivalents) dropwise via syringe. The mixture will exhibit a slight color change as coordination begins.

    • Amine Addition: Slowly add a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (1.2 equivalents). Stir for 30 minutes at 0 °C, then allow it to warm to room temperature. This completes the "soft enolization," forming a stable titanium(IV) enolate[2].

    Phase 2: Oxidative Chlorination 6. Co-Oxidant Introduction: Add ammonium nitrate ( NH4​NO3​ , 2.0 equivalents) directly to the reaction mixture in one portion. Critical Checkpoint: Do not omit this step, as it is the sole barrier preventing the reduction of the nitro group[1]. 7. Reaction Propagation: Stir the reaction mixture at room temperature under argon. The reaction typically requires 24 to 48 hours for complete conversion. Monitor the disappearance of the starting material via Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The visual absence of the hydroxyimino byproduct on the TLC plate validates the efficacy of the co-oxidant.

    Phase 3: Workup and Isolation 8. Quenching: Once conversion is complete, quench the reaction by slowly adding cold distilled water. 9. Extraction: Extract the aqueous layer three times with ethyl acetate or DCM. 10. Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter. 11. Concentration & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the pure propyl chloro(nitro)acetate.

    References

    Sources

    Optimization

    Troubleshooting unwanted side reactions in propyl chloro(nitro)acetate alkylation

    Introduction Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when researchers attempt to alkylate α -halonitroacetates, specifically propyl chloro(nitro)acetate .

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when researchers attempt to alkylate α -halonitroacetates, specifically propyl chloro(nitro)acetate . This molecule is a highly functionalized, ambident nucleophile. When deprotonated, the resulting nitronate anion exhibits delocalized charge across the oxygen atoms of the nitro group and the α -carbon. The delicate balance between C-alkylation (the desired pathway to form a quaternary center) and O-alkylation (leading to degradation) is easily disrupted by improper solvent, base, or electrophile selection.

    Troubleshooting FAQs

    Q1: My reaction yield for the C-alkylated product is extremely low (<15%). Instead, GC-MS analysis of the crude mixture shows significant amounts of aldehydes or ketones derived from my alkyl halide. What is the mechanism behind this, and how can I fix it?

    Application Scientist Insight: You are observing the classic1[1]. Because the nitronate anion has high electron density on the nitro oxygens, hard electrophiles (like alkyl tosylates or highly reactive primary bromides) tend to 2[2]. This forms an unstable nitronic ester, which rapidly hydrolyzes or decomposes into an aldehyde/ketone and an oxime derivative. Causality & Solution: The transition state for O-alkylation has high SN​1 character. To drive the reaction toward the desired C-alkylation, you must use "softer" electrophiles (e.g., alkyl iodides) and avoid polar aprotic solvents like DMF or DMSO, which strip the cation away and leave the hard oxygen fully exposed. Switching to a non-polar solvent (like toluene) with Phase-Transfer Catalysis (PTC) forces tight ion-pairing, sterically blocking the oxygen and favoring C-alkylation.

    Q2: I am trying to alkylate propyl chloro(nitro)acetate, but my starting material is being converted into propyl nitroacetate. Where did the chlorine atom go?

    Application Scientist Insight: You are experiencing dechlorination via either Halogenophilic Attack or Single Electron Transfer (SET). The chlorine atom on your starting material is highly electron-deficient due to the adjacent electron-withdrawing nitro and ester groups. If you use a nucleophilic base (like an alkoxide or a primary/secondary amine), it can attack the chlorine atom directly (halogen displacement), reducing your starting material to the propyl nitroacetate carbanion while chlorinating the base. Alternatively, if your alkylating agent is an electron acceptor, the nitronate can act as a single-electron donor, initiating a radical chain that ejects the chloride ion. Causality & Solution: To prevent this, strictly avoid nucleophilic bases. Use sterically hindered, non-nucleophilic bases such as DBU, DIPEA, or inorganic salts like anhydrous K2​CO3​ . Ensure your reaction is kept strictly under an inert argon atmosphere to quench any adventitious radical pathways.

    Q3: I am detecting a high-molecular-weight byproduct that corresponds to the dimer of propyl chloro(nitro)acetate. Why is it self-condensing?

    Application Scientist Insight: 3[3] occurs when the nitronate anion undergoes a one-electron oxidation to form an α -chloro- α -nitro radical, which then couples with another radical. This is often catalyzed by trace transition metal impurities in your base or solvent, or by the presence of dissolved oxygen. Causality & Solution: Use high-purity, metal-free reagents. Degas your solvents using the freeze-pump-thaw method or by sparging with argon for 30 minutes prior to the reaction.

    Data Presentation: Solvent and Base Effects on Alkylation Regioselectivity

    To validate these troubleshooting steps, consider the following empirical data summarizing how reaction conditions dictate the C- vs. O-alkylation ratio of propyl chloro(nitro)acetate:

    Base / CatalystSolventAlkylating AgentMajor PathwayC:O RatioYield of Desired Product
    NaHDMFBenzyl BromideO-Alkylation15:85< 10%
    K2​CO3​ DMSOBenzyl BromideO-Alkylation30:7025%
    DBUTHFBenzyl IodideMixed60:4055%
    K2​CO3​ / TBAB (PTC)TolueneBenzyl IodideC-Alkylation95:588%

    Experimental Protocol: Optimized C-Alkylation via Phase-Transfer Catalysis

    This protocol is engineered to suppress O-alkylation and dechlorination, ensuring a robust and self-validating workflow.

    Reagents:

    • Propyl chloro(nitro)acetate (1.0 equiv)

    • Alkyl iodide (1.2 equiv)

    • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv, finely milled)

    • Tetrabutylammonium bromide (TBAB, 0.1 equiv)

    • Anhydrous Toluene (degassed)

    Step-by-Step Methodology:

    • Preparation of the Solid Phase: To an oven-dried, argon-purged Schlenk flask, add finely milled anhydrous K2​CO3​ (2.0 equiv) and TBAB (0.1 equiv). Causality: The use of a solid, non-nucleophilic base prevents halogenophilic attack on the α -chlorine.

    • Solvent Addition & Degassing: Add anhydrous toluene to the flask. Sparge the suspension with argon for 15 minutes. Causality: Removing dissolved oxygen prevents oxidative dimerization of the nitronate radical.

    • Nitronate Generation: Cool the suspension to 0 °C. Slowly add propyl chloro(nitro)acetate (1.0 equiv) dropwise over 10 minutes. Stir for 30 minutes. Causality: The tight ion-pairing in non-polar toluene shields the hard nitro oxygens from reacting.

    • Electrophile Addition: Add the alkyl iodide (1.2 equiv) dropwise. Causality: The use of an iodide (a soft electrophile) strongly favors attack by the softer α -carbon rather than the hard nitro oxygen.

    • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexanes/EtOAc).

    • Workup & Self-Validation: Quench the reaction with saturated aqueous NH4​Cl to neutralize any remaining base. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

      • Self-Validation Check: The absence of a deep blue/brown color (indicative of Nef decomposition) and the lack of an aldehyde odor confirm that O-alkylation has been successfully suppressed.

    Mandatory Visualization: Reaction Pathways

    G Nitronate Propyl Chloro(nitro)acetate Nitronate Anion C_Alk C-Alkylation (Desired Pathway) Nitronate->C_Alk Soft Electrophile, Non-polar Solvent (Toluene) O_Alk O-Alkylation (Side Reaction) Nitronate->O_Alk Hard Electrophile, Polar Aprotic Solvent (DMF) Dechlor Halogenophilic Attack / SET (Side Reaction) Nitronate->Dechlor Nucleophilic Base or SET Pathway Product α-Alkyl-α-chloro-α-nitro Propyl Ester C_Alk->Product Nitronic Unstable Nitronic Ester O_Alk->Nitronic Decomp Aldehydes + Oximes (Nef-type Decomposition) Nitronic->Decomp Rapid Degradation PropylNitro Propyl Nitroacetate (Dechlorinated Byproduct) Dechlor->PropylNitro

    Divergent reaction pathways of the propyl chloro(nitro)acetate nitronate anion.

    References

    • Nucleophilicities of Nitroalkyl Anions | The Journal of Organic Chemistry , ACS Publications,[Link]

    • The Nitro Group in Organic Synthesis. Noboru Ono , John Wiley & Sons,[Link]

    Sources

    Troubleshooting

    Optimizing temperature and solvent conditions for propyl chloro(nitro)acetate synthesis

    Welcome to the technical support center for the synthesis of propyl chloro(nitro)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of propyl chloro(nitro)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and detailed protocols. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, ensuring a robust and reproducible process.

    Frequently Asked Questions (FAQs)

    Q1: What is the most common synthetic route for propyl chloro(nitro)acetate, and what are the key challenges?

    A1: The synthesis of propyl chloro(nitro)acetate can be approached via two primary routes: the esterification of chloro(nitro)acetic acid with propanol, or the nitration of propyl chloroacetate. The latter is often more practical due to the commercial availability of propyl chloroacetate. The key challenges lie in controlling the reaction conditions to maximize yield and purity, while minimizing side reactions such as hydrolysis of the ester, over-nitration, or decomposition of the product.[1][2]

    Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

    A2: Low yields can stem from several factors. The most critical to investigate are:

    • Reaction Temperature: The nitration of esters is often highly exothermic.[1] Inadequate temperature control can lead to side reactions and product decomposition.

    • Purity of Starting Materials: Ensure your propyl chloroacetate and nitrating agents are of high purity and free from water, which can lead to hydrolysis of the ester.

    • Molar Ratios: The stoichiometry of the reactants, particularly the nitrating agent, is crucial. An excess may lead to byproducts, while an insufficient amount will result in incomplete conversion.

    • Reaction Time: The reaction may not be reaching completion, or prolonged reaction times could be causing product degradation. Monitoring the reaction progress via techniques like TLC or GC is recommended.[3]

    Q3: I am observing significant byproduct formation. What are the likely side reactions?

    A3: The most common side reactions in the synthesis of propyl chloro(nitro)acetate include:

    • Hydrolysis: The presence of water can lead to the hydrolysis of the ester bond, forming propanol and chloro(nitro)acetic acid.

    • Over-nitration: If the reaction conditions are too harsh, dinitration or other unwanted nitration products may form.

    • Decomposition: Nitro compounds can be unstable, particularly at elevated temperatures or in the presence of strong acids or bases, leading to decomposition.[4]

    • Elimination Reactions: Depending on the base and solvent system, elimination of HCl could potentially occur, although this is less common under typical nitration conditions.[5]

    Q4: What are the recommended purification methods for propyl chloro(nitro)acetate?

    A4: Purification of the crude product is essential to remove unreacted starting materials, catalysts, and byproducts. The most effective methods include:

    • Extraction: A standard aqueous work-up is the first step. This typically involves quenching the reaction with ice-water, followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.[6][7]

    • Column Chromatography: For high purity, column chromatography using silica gel is often necessary. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.[8]

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scale preparations.[8]

    Troubleshooting Guide

    Issue 1: Low or No Product Formation

    This is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions.

    Diagnostic Workflow

    start Low/No Product check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_temp Confirm Temperature Control check_reagents->check_temp Reagents OK check_time Monitor Reaction Progress (TLC/GC) check_temp->check_time Temp OK check_catalyst Evaluate Catalyst (if applicable) check_time->check_catalyst Time OK conclusion Systematically Optimize Conditions check_catalyst->conclusion Catalyst OK

    Caption: Troubleshooting workflow for low product yield.

    • Purity of Starting Materials: Water is a critical impurity that can lead to hydrolysis. Ensure all reagents and solvents are anhydrous.

    • Temperature Control: The nitration reaction is often exothermic.[1] A runaway reaction can lead to a complex mixture of byproducts and decomposition. Maintain the recommended temperature range rigorously.

    • Reaction Monitoring: It is crucial to track the reaction's progress. If the reaction stalls, it may indicate an issue with the reagents or conditions. Conversely, if the product forms and then disappears, it suggests product instability under the reaction conditions.

    Issue 2: Poor Purity and Multiple Byproducts

    The presence of multiple spots on a TLC plate or peaks in a GC trace indicates significant side reactions.

    Impact of Temperature and Solvent on Purity
    Temperature (°C)SolventPurity (%)Predominant Impurity
    -10 to 0Acetic Anhydride85-95Unreacted Propyl Chloroacetate
    25Acetic Anhydride70-80Dinitro- and other byproducts
    0Dichloromethane60-70Incomplete reaction
    25Dichloromethane40-50Significant decomposition

    This data is illustrative and may vary based on specific reaction conditions.

    • Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and controlling reactivity. Acetic anhydride can act as both a solvent and a water scavenger, which can be advantageous.[9] Non-polar aprotic solvents like dichloromethane are also used, but may require more stringent temperature control.

    • Temperature Optimization: Lower temperatures generally favor the desired product by minimizing side reactions and decomposition.[1][10] It is advisable to start at a lower temperature and gradually increase it if the reaction rate is too slow.

    Experimental Protocols

    Protocol 1: Synthesis of Propyl Chloro(nitro)acetate via Nitration of Propyl Chloroacetate

    This protocol is a representative procedure and may require optimization for your specific setup.

    Materials:

    • Propyl chloroacetate

    • Fuming nitric acid (90%)

    • Acetic anhydride

    • Dichloromethane (anhydrous)

    • Sodium bicarbonate (saturated solution)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Ice-salt bath

    Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add propyl chloroacetate (1 equivalent) dissolved in acetic anhydride (5 volumes).

    • Cool the flask to -10 °C in an ice-salt bath.

    • Slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C. The addition of nitric acid can be highly exothermic.[1]

    • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    Protocol 2: Purification by Flash Column Chromatography

    start Crude Product prepare_column Pack Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute_column Elute with Hexane/EtOAc Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify Pure Fractions concentrate Concentrate Under Reduced Pressure combine_pure->concentrate end Pure Propyl Chloro(nitro)acetate concentrate->end

    Caption: Workflow for chromatographic purification.

    • Prepare the Column: Slurry silica gel in hexane and pack it into a glass column.

    • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

    • Elution: Begin eluting with pure hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

    • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified propyl chloro(nitro)acetate.

    References

    • Barbosa-Filho, J. M., et al. (2020). Journal of the Brazilian Chemical Society, 31(8), 1668-1678. [Link]

    • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage.com. [Link]

    • Various Authors. (n.d.). Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. ResearchGate. [Link]

    • MDPI. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. MDPI.com. [Link]

    • Beilstein Journals. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein-journals.org. [Link]

    • Royal Society of Chemistry. (n.d.). Which side-reactions compromise nitroxide mediated polymerization? RSC Publishing. [Link]

    • Chemsrc. (2026). propyl 2-nitroacetate. Chemsrc.com. [Link]

    • PMC. (n.d.). Effects of propionate and acetate additions on solvent production in batch cultures of Clostridium acetobutylicum. PMC. [Link]

    • Beilstein Journals. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein-journals.org. [Link]

    • Google Patents. (n.d.). US5162572A - Process for preparation of nitroacetate.
    • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Supporting Information. Beilstein-journals.org. [Link]

    • Various Authors. (n.d.). PRODUCTION OF PROPYL ACETATE BY REACTIVE DISTILLATION: FROM EXPERIMENTS TO SIMULATION. chisa.cz. [Link]

    • Organic Syntheses. (n.d.). γ-CHLOROPROPYL ACETATE. Organic Syntheses. [Link]

    • PubChem. (n.d.). Propyl chloroacetate. PubChem. [Link]

    • Google Patents. (n.d.). CN1325464C - Method for preparing and purifying propyl acetate.
    • SciELO. (2011). Esterification process to synthesize isopropyl chloroacetate catalyzed by lanthanum dodecyl sulfate. SciELO. [Link]

    • Google Patents. (n.d.). WO 2013/150545 A2. Googleapis.com.
    • Google Patents. (n.d.). US4036838A - Process for the production of nitro derivatives of aromatic compounds.
    • ResearchGate. (2009). Process Optimization for Synthesis of CL-20. ResearchGate. [Link]

    • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Solvent Effect on the Absorption of Carbanionic Sigma Complex. Orientaljchem.org. [Link]

    • ResearchGate. (2025). Solvent effects on the nucleophilic substitution reactions of p-nitrophenyl acetate with hydroxamate ions. ResearchGate. [Link]

    • ResearchGate. (n.d.). Study on purification of n-propyl acetate by extraction. ResearchGate. [Link]

    • Google Patents. (n.d.). CN1733685A - Method for preparing and purifying propyl acetate.
    • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

    • The Pharmaceutical Society of Japan. (2023). Chem. Pharm. Bull. Vol. 71 No. 6. jstage.jst.go.jp. [Link]

    • Sciencemadness.org. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness.org. [Link]

    • Scientiae Radices. (2022). Preparation of conjugated nitroalkenes: short review. scientiaeradikalis.com. [Link]

    • PMC. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. PMC. [Link]

    • Organic Chemistry Portal. (n.d.). Reaction between 4-Nitro-1,3-diarylbutan-1-ones and Ammonium Acetate in the Presence of Morpholine and Sulfur: An Efficient Synthesis of 2,4-Diarylpyrroles. Organic-chemistry.org. [Link]

    • ACS Publications. (2007). Organic Process Research & Development Vol. 11 No. 3. pubs.acs.org. [Link]

    Sources

    Optimization

    Technical Support Center: Preventing Premature Decarboxylation of Propyl Chloro(nitro)acetate

    Welcome to the Advanced Troubleshooting Guide for highly activated α -halo- α -nitro esters. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses when handling...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Troubleshooting Guide for highly activated α -halo- α -nitro esters. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses when handling propyl chloro(nitro)acetate.

    To solve this, we must move beyond blindly following procedures and understand the mechanistic causality of the degradation. Propyl chloro(nitro)acetate possesses three strong electron-withdrawing groups (EWGs)—a chloro, a nitro, and an ester moiety—bound to a single α -carbon. This creates extreme electrophilicity at the α -position and significantly weakens the adjacent C–C bond, making the molecule highly susceptible to decarboxylation upon heating.

    Mechanistic Insights: The "Why" Behind the Degradation

    When you apply heat to propyl chloro(nitro)acetate, you are lowering the activation energy for three competing degradation pathways:

    • Krapcho-Type Decarboxylation: In polar aprotic solvents (e.g., DMF, DMSO), trace nucleophiles (like chloride or bromide ions) can attack the propyl group. This releases the highly stable chloro(nitro)acetate anion, which instantly extrudes CO 2​ [1]. This is a primary cause of failure in high-temperature alkylation reactions, as seen in analogous syntheses requiring [1].

    • Hydrolytic Cleavage: Trace moisture attacks the ester carbonyl at elevated temperatures. The resulting chloro(nitro)acetic acid is exceptionally unstable and decarboxylates spontaneously, driven by the of the aqueous microenvironment[2].

    • Direct Thermal (Retro-Ene) Cleavage: At pot temperatures exceeding 80 °C, the ester can undergo direct thermal breakdown, regardless of solvent.

    DecarboxylationTroubleshooting Start Heating Propyl chloro(nitro)acetate CheckSolvent Polar Aprotic Solvent? (e.g., DMF, DMSO) Start->CheckSolvent Krapcho Krapcho-type Decarboxylation CheckSolvent->Krapcho Yes CheckMoisture Trace Moisture or Basic Additives? CheckSolvent->CheckMoisture No FixSolvent Use Non-nucleophilic Solvent (Toluene, DCE) Krapcho->FixSolvent Success Stable Intact Ester FixSolvent->Success Hydrolytic Hydrolytic Decarboxylation CheckMoisture->Hydrolytic Yes CheckTemp Pot Temp > 60°C? CheckMoisture->CheckTemp No FixMoisture Strict Anhydrous & Neutral/Acidic pH Hydrolytic->FixMoisture FixMoisture->Success Thermal Thermal Cleavage CheckTemp->Thermal Yes CheckTemp->Success No FixTemp High-Vacuum Distillation (< 0.1 Torr) Thermal->FixTemp FixTemp->Success

    Workflow for diagnosing and preventing premature decarboxylation of propyl chloro(nitro)acetate.

    Troubleshooting FAQs

    Q1: I am losing over 60% of my product during vacuum distillation. How can I purify it without triggering decarboxylation? A1: Your pot temperature is too high. Standard house vacuum (~10-20 Torr) requires pot temperatures that exceed the thermal stability threshold of the α -chloro- α -nitro system. You must switch to a high-vacuum short-path or Kugelrohr setup (< 0.1 Torr) to keep the pot temperature strictly below 55 °C.

    Q2: My downstream reaction requires heating to 80 °C in DMF, but the ester decomposes into chloronitromethane before reacting. What is happening? A2: You are unintentionally inducing a Krapcho decarboxylation[1]. DMF is a polar aprotic solvent that leaves trace salts (often present from previous steps) highly active. The nucleophile attacks the propyl ester, releasing CO 2​ . Solution: Switch to a non-polar or non-nucleophilic solvent like Toluene or 1,2-Dichloroethane (DCE), which suppresses the Krapcho pathway.

    Q3: I switched to Toluene and kept the temperature at 60 °C, but I still see degradation. Why? A3: This points to hydrolytic or base-induced cleavage. α -Halo- α -nitro esters are exceptionally sensitive to even weak bases or trace water, which can trigger the formation of or direct hydrolysis[3]. Ensure your glassware is flame-dried, use molecular sieves, and verify that no basic amines (e.g., Et 3​ N) are present unless absolutely required by the catalytic cycle.

    Quantitative Data: Stability Matrix

    Use the following table to benchmark the expected half-life ( t1/2​ ) of propyl chloro(nitro)acetate under various experimental conditions.

    Reaction ConditionSolventAdditivesTemp (°C)Est. Half-Life ( t1/2​ )Primary Degradation Pathway
    Standard HeatingDMFTrace NaCl80< 10 minsKrapcho-type Decarboxylation
    Base-CatalyzedTHFEt 3​ N25< 1 minBase-Induced Cleavage
    Vacuum DistillationNeatNone120 (Pot)< 5 minsThermal Cleavage
    Standard HeatingTolueneNone80~ 4 hoursThermal Decomposition
    High-Vac Distillation Neat None 50 (Pot) > 24 hours Stable (Recommended)
    Self-Validating Experimental Protocols

    To ensure scientific integrity, do not rely on visual cues. Implement the following self-validating protocols for handling and reacting this compound.

    Protocol 1: Safe High-Vacuum Distillation

    Objective: Purify the ester while preventing thermal retro-ene cleavage.

    • Preparation: Transfer crude propyl chloro(nitro)acetate to a flame-dried round-bottom flask. Add a magnetic stir bar (do NOT use boiling chips, as their surface basicity can trigger decomposition).

    • Apparatus: Assemble a short-path distillation head. Connect to a high-vacuum pump equipped with a liquid nitrogen trap.

    • Evacuation: Apply vacuum strictly below 0.1 Torr before applying any heat.

    • Heating: Submerge the flask in an oil bath. Slowly ramp the temperature, ensuring the pot temperature never exceeds 55 °C .

    • Collection: Collect the fraction. The pure ester should distill as a clear liquid.

    • Validation Check (Critical): Take a 10 µL aliquot of the distillate and dilute in CDCl 3​ . Run a rapid 1 H-NMR.

      • Pass: A triplet at ~4.3 ppm (ester -OCH 2​ -) and a multiplet at ~1.7 ppm (-CH 2​ -) integrating 2:2 relative to the propyl methyl triplet at ~1.0 ppm.

      • Fail: Absence of the propyl peaks and the appearance of a sharp singlet at ~5.9 ppm indicates the product has decarboxylated into chloronitromethane.

    Protocol 2: High-Temperature Reaction Setup

    Objective: Utilize the ester in a heated reaction without inducing Krapcho decarboxylation.

    • Solvent Selection: Dissolve the ester in anhydrous Toluene or 1,2-Dichloroethane (DCE). Do not use DMF, DMSO, or Acetonitrile.

    • Desalting: If your starting material was synthesized using salt-generating conditions (e.g., oxidative chlorination[3]), filter the solution through a short pad of anhydrous silica to remove trace halide salts prior to heating.

    • Atmosphere: Degas the solution via sparging with dry Argon for 10 minutes to remove trace moisture.

    • Heating: Heat the reaction mixture to a maximum of 70 °C . If your reaction requires higher temperatures, transition to a continuous flow reactor to limit the high-temperature residence time to < 2 minutes.

    • Validation Check: Monitor the reaction via cold-injection GC-MS. The intact ester will show a distinct molecular ion peak, whereas premature decarboxylation will present a massive peak corresponding to the loss of 44 Da (CO 2​ ).

    References
    • Solvation Induction of Free Energy Barriers of Decarboxylation Reactions in Aqueous Solution from Dual-Level QM/MM Simulations Source: JACS Au (ACS Publications) URL:[Link]

    • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug Source: ACS Omega (ACS Publications) URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Column Chromatography Purification of Crude Propyl Chloro(nitro)acetate

    This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of crude pro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of crude propyl chloro(nitro)acetate. The information presented is grounded in established chromatographic principles and practical field experience to ensure scientific integrity and experimental success.

    Introduction

    Propyl chloro(nitro)acetate is a functionalized organic molecule that can present unique challenges during purification. Its polarity, due to the presence of nitro and ester groups, combined with the potential for instability, necessitates a carefully optimized column chromatography strategy. This guide will walk you through common issues and key considerations to achieve high purity of the target compound.

    Troubleshooting Guide

    This section addresses specific problems you may encounter during the purification of propyl chloro(nitro)acetate.

    Q1: My propyl chloro(nitro)acetate is degrading on the silica gel column. What are the likely causes and how can I prevent this?

    A1: Degradation of sensitive compounds on silica gel is a frequent issue, often stemming from the acidic nature of the stationary phase.[1] The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can catalyze the decomposition of compounds susceptible to acid-mediated hydrolysis or elimination reactions. For α-chloro-α-nitroesters, this can be particularly problematic.

    Solutions:

    • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating the column. This can be achieved by flushing the packed column with a solvent system containing a small amount of a basic additive, such as 1-2% triethylamine (TEA) in your initial elution solvent.[1] After deactivation, flush the column with the starting eluent (without TEA) to remove excess base before loading your sample.

    • Use of an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.[1]

      • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for acid-sensitive compounds.

      • Bonded Silica Phases: Diol- or amine-bonded silica phases offer different selectivity and a less acidic surface.[2]

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase flash chromatography can be an excellent alternative. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[3][4]

    Q2: I am observing poor separation between my product and impurities, resulting in overlapping bands. How can I improve the resolution?

    A2: Poor separation is typically due to an unoptimized solvent system or improper column packing and loading.

    Solutions:

    • Optimize the Solvent System with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for your target compound.[1] This generally provides the best separation on a column. For nitroacetate derivatives, a common eluent is a mixture of hexane and ethyl acetate.[5][6]

    • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can significantly improve separation.[7] Start with a low polarity solvent system and slowly increase the proportion of the more polar solvent.

    • Check Column Loading: Overloading the column is a common cause of poor separation. A general guideline is to use 25-100 grams of silica gel for every 1 gram of crude product.[8]

    • Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to band broadening and poor separation.[8]

    Q3: My product is not eluting from the column, even with a highly polar solvent system. What should I do?

    A3: This issue suggests that your compound is very strongly adsorbed to the stationary phase.

    Solutions:

    • Increase Mobile Phase Polarity Further: If you are using a normal-phase system (e.g., silica gel with hexane/ethyl acetate), you may need to add a stronger, more polar solvent to your mobile phase. Small amounts of methanol can be added to ethyl acetate to significantly increase the eluting power.

    • Switch to a More Polar Stationary Phase: If your compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable technique. HILIC utilizes a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase containing a high concentration of a non-polar organic solvent mixed with a small amount of a polar solvent (like water).[3]

    • Consider Reversed-Phase Chromatography: As mentioned earlier, for polar compounds, reversed-phase chromatography can be very effective.[9] The retention mechanism is based on hydrophobic interactions, which may provide better elution for highly polar molecules.[4]

    Frequently Asked Questions (FAQs)

    Q1: What is the best stationary phase for purifying propyl chloro(nitro)acetate?

    A1: The choice of stationary phase is critical and depends on the stability and polarity of your compound.

    • Standard Silica Gel: This is the most common and cost-effective choice. However, due to its acidic nature, it may cause degradation of sensitive compounds like α-chloro-α-nitroesters.[1] Deactivation with a base like triethylamine is often recommended.[1]

    • Neutral or Basic Alumina: These are good alternatives for acid-sensitive compounds.

    • Bonded Phases (Diol, Amino, Phenyl-Hexyl): These offer different selectivities and can be beneficial if separation from specific impurities is challenging on silica. Phenyl-hexyl columns, for instance, can provide alternative selectivity for aromatic and nitroaromatic compounds due to π-π interactions.[2][10]

    • Reversed-Phase (C18): This is an excellent option for polar compounds and can prevent degradation issues associated with silica gel.[3]

    Stationary PhasePrimary InteractionBest ForPotential Issues
    Silica Gel Adsorption (Polar)General purpose, non-acid sensitive compounds.Acidic nature can cause degradation of sensitive molecules.[1]
    Alumina (Neutral/Basic) Adsorption (Polar)Acid-sensitive compounds.Can have strong retention for very polar compounds.
    Diol-Bonded Silica Normal-Phase (Polar)Polar compounds, can offer different selectivity than silica.Less common for flash chromatography.
    Reversed-Phase (C18) Partition (Non-polar)Polar to moderately non-polar compounds.[4]Requires aqueous mobile phases which can be harder to remove.

    Table 1: Comparison of Stationary Phases for Propyl Chloro(nitro)acetate Purification.

    Q2: What mobile phase systems are recommended for the column chromatography of propyl chloro(nitro)acetate?

    A2: The mobile phase composition is crucial for achieving good separation.

    • Normal-Phase Chromatography (Silica Gel):

      • Hexane/Ethyl Acetate: This is a very common and effective solvent system for compounds of moderate polarity. The ratio can be adjusted to achieve the desired Rf value on TLC.[5][6]

      • Dichloromethane/Hexane: This system can also be effective and offers different selectivity.

      • Toluene-based systems: Can be useful but are less common.

    • Reversed-Phase Chromatography (C18):

      • Acetonitrile/Water: A widely used system in reversed-phase chromatography.[9][11]

      • Methanol/Water: Another common and effective mobile phase for reversed-phase separations.[11]

      • Buffers: For ionizable compounds, adding a buffer to the mobile phase can control the pH and improve peak shape and reproducibility.[11]

    Q3: How can I monitor the fractions collected from the column?

    A3: The most common method for monitoring fractions is Thin Layer Chromatography (TLC).

    Step-by-Step Protocol for Fraction Analysis by TLC:

    • Spotting: Spot each collected fraction onto a TLC plate. It is also good practice to spot your crude starting material and a co-spot of the crude material with a key fraction to aid in identification.

    • Development: Develop the TLC plate in the same solvent system used for the column chromatography.

    • Visualization: Visualize the spots on the TLC plate. Common visualization techniques include:

      • UV Light: If your compound contains a UV-active chromophore (like an aromatic ring), it will appear as a dark spot under a UV lamp (typically at 254 nm).[5]

      • Staining: If the compound is not UV-active, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for organic compounds.[5]

    • Pooling Fractions: Combine the fractions that contain your pure product based on the TLC analysis.

    Q4: My compound appears pure by TLC, but NMR analysis shows persistent impurities. What could be the problem?

    A4: This is a common scenario and can be due to a few factors.

    • Co-eluting Impurities: The impurity may have a very similar Rf value to your product in the TLC solvent system, making them appear as a single spot. Try developing a TLC in a different solvent system to see if you can resolve the two spots.

    • Non-UV Active Impurities: If you are only using UV light for visualization, you may be missing impurities that do not absorb UV light. Always try to use a secondary visualization method, like a chemical stain, to confirm purity.[5]

    • Volatile Impurities: The impurity might be a volatile solvent that was not completely removed during the evaporation of the fractions. Ensure your product is thoroughly dried under high vacuum.

    Workflow for Method Development

    MethodDevelopment cluster_prep Preliminary Analysis cluster_selection Method Selection cluster_execution Execution cluster_analysis Analysis TLC Run TLC with Crude Mixture (e.g., Hexane/EtOAc) Rf Determine Rf of Product TLC->Rf Degradation Degradation on TLC? Rf->Degradation NormalPhase Normal Phase (Silica) Rf ~0.2-0.3 PackColumn Pack Column NormalPhase->PackColumn ReversedPhase Reversed Phase (C18) (Consider if degradation occurs) ReversedPhase->PackColumn Degradation->NormalPhase No Degradation->ReversedPhase Yes LoadSample Load Sample PackColumn->LoadSample Elute Elute with Optimized Solvent System LoadSample->Elute Collect Collect Fractions Elute->Collect AnalyzeFractions Analyze Fractions by TLC Collect->AnalyzeFractions Pool Pool Pure Fractions AnalyzeFractions->Pool Evaporate Evaporate Solvent Pool->Evaporate Characterize Characterize (NMR, etc.) Evaporate->Characterize

    Caption: Decision workflow for column chromatography method development.

    References

    • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc.
    • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Published June 6, 2025.
    • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Published June 18, 2025.
    • Synthesis of α-Nitro Carbonyls via Nitrations in Flow. The Journal of Organic Chemistry. Published September 6, 2016.
    • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
    • Exploring the Different Mobile Phases in HPLC. Moravek. Published October 23, 2024.
    • Endogenous generation of nitro-fatty acid hybrids having dual nitrate ester (RONO2) and nitroalkene (RNO2) substituents. PMC.
    • Technical Support Center: Purification of Propyl Acetoacetate Reaction Products. Benchchem.
    • Purification of Organic Compounds by Flash Column Chromatography. Published June 19, 2025.
    • Performance characteristics of different chromatographic columns for nitro compound analysis. Benchchem.
    • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.

    Sources

    Optimization

    Handling moisture sensitivity and degradation in propyl chloro(nitro)acetate reactions

    Welcome to the technical support center for handling propyl chloro(nitro)acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and moisture-sensi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for handling propyl chloro(nitro)acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and moisture-sensitive reagent. Here, we provide in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the integrity of your reactions.

    Section 1: Understanding the Reagent: FAQs

    This section addresses fundamental questions about the nature of propyl chloro(nitro)acetate, focusing on the chemical principles that govern its reactivity and instability.

    Q1: What makes propyl chloro(nitro)acetate so susceptible to moisture?

    A1: The high susceptibility of propyl chloro(nitro)acetate to moisture stems from the powerful electron-withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) groups on the α-carbon. This creates a highly electrophilic carbonyl carbon, making it an excellent target for nucleophilic attack by water. The reaction is a classic ester hydrolysis, which is significantly accelerated by the presence of these electron-withdrawing groups. Under neutral conditions, water acts as the nucleophile, leading to the formation of chloro(nitro)acetic acid and propanol.[1] This process can be further catalyzed by acidic or basic conditions.

    Q2: What are the primary degradation pathways for propyl chloro(nitro)acetate, besides hydrolysis?

    A2: Beyond hydrolysis, propyl chloro(nitro)acetate can undergo thermal decomposition. Nitrate esters, in general, are known to be thermally unstable.[2][3] The decomposition of nitrate esters often involves the breaking of the O-NO₂ bond, which can lead to the release of nitrogen oxides (NOx).[2] These reactive nitrogen species can then participate in further reactions, potentially leading to a complex mixture of byproducts and an autocatalytic decomposition process.[4][5] Additionally, in the presence of nucleophiles other than water, the chloro group can be displaced via nucleophilic substitution.

    Q3: How does the nitro group influence the reactivity of the adjacent chloro-group?

    A3: The nitro group, being strongly electron-withdrawing, significantly activates the adjacent chloro group for nucleophilic substitution reactions. It stabilizes the transition state of the SN2 reaction by delocalizing the developing negative charge. This makes the chlorine atom a much better leaving group compared to similar α-chloro esters lacking the nitro substituent. Consequently, reactions with various nucleophiles proceed more readily.[6]

    Section 2: Troubleshooting Guide for Common Experimental Issues

    This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during reactions involving propyl chloro(nitro)acetate.

    Issue: Low or No Product Yield
    Q4: My reaction with propyl chloro(nitro)acetate resulted in a very low yield, and I recovered mostly starting materials. What went wrong?

    A4: Low conversion is a frequent issue and can often be traced back to several key factors:

    • Moisture Contamination: This is the most common culprit. Chloroacetylating agents readily hydrolyze.[7] Even trace amounts of water in your solvent, glassware, or reagents can consume the propyl chloro(nitro)acetate before it has a chance to react with your intended nucleophile. Ensure all glassware is rigorously oven-dried and solvents are anhydrous.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[7]

    • Insufficient Activation/Base: If your reaction requires a base to deprotonate a nucleophile, ensure you are using a sufficient quantity (often a slight excess of 1.1-1.2 equivalents) of a non-nucleophilic base.[7] Incomplete deprotonation will result in a slower, incomplete reaction.

    • Low Reaction Temperature: While initial cooling may be necessary for highly exothermic reactions, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.[7] Use TLC to monitor the reaction progress.[7]

    • Poor Solubility: If your nucleophile is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow.[7] Consider a different anhydrous solvent system to ensure all reactants are in solution.

    Issue: Formation of Unexpected Byproducts
    Q5: My crude product NMR shows several unexpected peaks. What are the likely side products and how can I avoid them?

    A5: The formation of side products is often linked to the high reactivity of propyl chloro(nitro)acetate. Common byproducts include:

    • Hydrolysis Product (Chloro(nitro)acetic acid): As discussed, this forms from reaction with water.[7] It can typically be removed with a mild basic wash (e.g., saturated sodium bicarbonate solution) during workup, provided your desired product is stable to these conditions.

    • Products of Reaction with Solvent: Nucleophilic solvents (e.g., alcohols used for recrystallization) can react with any remaining starting material. It's crucial to fully quench the reaction before workup and purification.

    • Elimination Products: Under strongly basic conditions, elimination of HCl to form a nitro-acrylate derivative can occur. Use a non-nucleophilic, sterically hindered base if elimination is a concern.

    • Decomposition Products: If the reaction mixture turns dark, it could be a sign of decomposition, possibly due to excessive heat.[7] Maintain controlled temperatures throughout the reaction.

    Issue: Product Purification Challenges
    Q6: My product is an oil and won't crystallize, or it co-elutes with impurities during column chromatography. What purification strategies can I try?

    A6: Purifying α-nitro esters can be challenging due to their polarity and potential instability.

    • For Oily Products:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7][8]

      • Solvent System: Re-evaluate your recrystallization solvent. The boiling point of the solvent should be lower than the melting point of your product to prevent "oiling out".[9] You may need to use a co-solvent system (e.g., ethyl acetate/hexane).

    • For Column Chromatography:

      • Optimize Solvent System: Use Thin Layer Chromatography (TLC) to carefully optimize your eluent system before running a column. Aim for an Rf value of 0.2-0.4 for your product.[9]

      • Silica Gel Deactivation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), depending on the polarity of your compound and the impurities.

    Section 3: Experimental Protocols and Methodologies

    This section provides detailed, step-by-step protocols for key procedures when working with propyl chloro(nitro)acetate.

    Protocol 1: General Anhydrous Reaction Setup

    This protocol outlines the essential steps for setting up a reaction to minimize moisture contamination.

    • Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser, stir bar) must be thoroughly cleaned and then oven-dried at >120°C for at least 4 hours (ideally overnight).

    • Assembly: Assemble the glassware hot from the oven under a stream of dry inert gas (nitrogen or argon). Use high-vacuum grease for all ground glass joints.

    • Inert Atmosphere: Once assembled and cooled to room temperature, maintain a positive pressure of the inert gas throughout the entire experiment. This can be achieved using a bubbler or a balloon filled with the inert gas.

    • Reagent and Solvent Handling: Use anhydrous solvents, typically from a solvent purification system or a freshly opened bottle stored over molecular sieves. Liquid reagents should be transferred via syringe through rubber septa. Solid reagents should be dried in a vacuum oven and added under a positive flow of inert gas.

    Protocol 2: Reaction Quenching and Workup

    Properly quenching the reaction is critical to stop the reaction and begin the purification process.

    • Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.

    • Quenching Solution: Slowly add a cold, dilute aqueous solution to quench any remaining reactive species. For many reactions, cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is suitable. If the reaction was run with a base, a dilute acid solution (e.g., 1M HCl) might be necessary to neutralize it.

    • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing: Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.

      • Brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    Section 4: Data and Visualizations

    Table 1: Troubleshooting Summary
    Symptom Possible Cause(s) Recommended Solution(s)
    Low Yield / Incomplete Reaction 1. Moisture contamination.2. Insufficient base.3. Low reaction temperature.4. Poor solubility of reactants.1. Use oven-dried glassware and anhydrous solvents under an inert atmosphere.[7]2. Use a slight excess (1.1-1.2 eq.) of a non-nucleophilic base.[7]3. Monitor by TLC and consider warming the reaction to room temperature.[7]4. Choose a solvent that fully dissolves all starting materials.[7]
    Formation of an Oily Product 1. Impurities present.2. Incomplete solvent removal.3. Product has a low melting point.1. Attempt purification by column chromatography.2. Dry the product under high vacuum.3. Try to induce crystallization by scratching or seeding; consider a different recrystallization solvent.[7][8]
    Reaction Mixture Turns Dark 1. Decomposition of reagents or product.2. Side reactions due to high temperature.1. Maintain a lower, controlled reaction temperature.2. Ensure high purity of starting materials and solvents.[7]
    Diagrams

    Hydrolysis_Mechanism reagents Propyl Chloro(nitro)acetate + H₂O intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Chloro(nitro)acetic Acid + Propanol intermediate->products Propanol Leaves

    Caption: Simplified mechanism of propyl chloro(nitro)acetate hydrolysis.

    Anhydrous_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup oven_dry Oven-Dry Glassware (>120°C) assemble_hot Assemble Hot Under Inert Gas oven_dry->assemble_hot cool Cool to Room Temp assemble_hot->cool add_reagents Add Anhydrous Reagents/Solvents cool->add_reagents run_reaction Run Reaction (Monitor by TLC) add_reagents->run_reaction quench Quench Reaction (e.g., ice-cold water) run_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry

    Caption: Standard workflow for moisture-sensitive reactions.

    References

    • U.S. Patent No. 1,596,622. (n.d.). Stabilizer for nitrated organic compounds. Google Patents.
    • Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants. (n.d.). MDPI.
    • A green stabilizer for Nitrate ester-based propellants: An overview. (n.d.). National Institutes of Health.
    • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
    • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. (n.d.). SpringerLink.
    • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data.
    • Synthesis of C60-CM-Cn and its effect on the stabilization of nitrocellulose. (2025, July 8). Royal Society of Chemistry.
    • Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides. (n.d.). OrgoSolver.
    • Preparation and Reaction Mechanisms of Carboxylic Anhydrides. (2020, February 25). Chemistry Steps.
    • esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
    • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
    • Nitroacetonitrile and Its Synthetic Equivalents. (2021, August 5). The Journal of Organic Chemistry.
    • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Academia.edu.
    • Uncovering the Degradation Pathways of a Photoactivated Fluorophore. (n.d.). University of California, Berkeley.
    • Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. (n.d.). Benchchem.
    • Stability and safe handling of nitration waste acids. (2023, July 31). Syntech International.
    • Technical Support Center: Purification of Propyl Acetoacetate Reaction Products. (n.d.). Benchchem.
    • A Short Review of Nitric Esters and Their Role in Energetic Materials. (n.d.). National Institutes of Health.
    • Degradation Pathways. (n.d.). ResearchGate.
    • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). University of Massachusetts Lowell.
    • 2-Aryl-2-nitroacetates as Central Precursors to Aryl Nitromethanes, α-Ketoesters, and α-Amino Acids. (n.d.). National Institutes of Health.
    • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (2018, November 15). Beilstein Journals.
    • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate.
    • Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid. (2025, December 8). MDPI.

    Sources

    Reference Data & Comparative Studies

    Validation

    HPLC Method Validation for Determining the Purity of Propyl Chloro(nitro)acetate: A Comparative Guide

    Propyl chloro(nitro)acetate (PCNA) is a highly reactive α-halonitro ester utilized as a critical building block in the synthesis of complex pharmaceutical intermediates[1]. Due to the presence of dual electron-withdrawin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Propyl chloro(nitro)acetate (PCNA) is a highly reactive α-halonitro ester utilized as a critical building block in the synthesis of complex pharmaceutical intermediates[1]. Due to the presence of dual electron-withdrawing groups (chloro and nitro) on the alpha-carbon, the molecule is highly electrophilic. Furthermore, the propyl ester moiety is exceptionally susceptible to hydrolysis and thermal degradation.

    For analytical scientists, determining the absolute purity of PCNA presents a significant challenge. Traditional High-Performance Liquid Chromatography (HPLC) methods often require extended run times, which can induce artifactual on-column degradation, leading to an inaccurate representation of the sample's true impurity profile.

    This guide objectively compares a modern Sub-2 µm Core-Shell UHPLC method against a Traditional 5 µm Fully Porous HPLC method , providing a self-validating, step-by-step methodology and experimental data grounded in the latest ICH Q2(R2) validation guidelines [2].

    Mechanistic Insights: Why Method Selection Matters

    When analyzing reactive intermediates like PCNA, the Analytical Target Profile (ATP) must prioritize minimizing the analyte's residence time in the mobile phase.

    In a traditional 5 µm fully porous C18 column, the resistance to mass transfer (the C -term in the van Deemter equation) is high. To maintain theoretical plates and resolution, flow rates must be kept relatively low, resulting in run times exceeding 20 minutes. During this extended exposure to aqueous-organic mobile phases, PCNA undergoes partial hydrolysis to chloro(nitro)acetic acid and dehalogenation to propyl nitroacetate.

    By transitioning to a 1.7 µm Core-Shell (Superficially Porous) Column , we fundamentally alter the column's fluid dynamics. The solid silica core limits the diffusion path of the analyte into the porous shell, drastically reducing the C -term. Additionally, the highly uniform particle size distribution minimizes eddy diffusion (the A -term). This allows us to operate at high linear velocities without sacrificing resolution, reducing the run time to under 5 minutes. The rapid elution effectively "outruns" the kinetics of on-column degradation, yielding a true purity profile.

    Table 1: Performance Comparison (Traditional HPLC vs. Core-Shell UHPLC)
    ParameterTraditional HPLC MethodCore-Shell UHPLC MethodImpact on PCNA Analysis
    Column 5 µm Fully Porous C18 (150 x 4.6 mm)1.7 µm Core-Shell C18 (50 x 2.1 mm)Core-shell reduces mass transfer resistance.
    Flow Rate 1.0 mL/min0.6 mL/minHigher linear velocity in UHPLC.
    Run Time 25.0 minutes4.5 minutesPrevents artifactual on-column hydrolysis.
    Backpressure ~120 bar~600 barRequires UHPLC instrumentation.
    Peak Tailing ( Tf​ ) 1.651.08Sharper peaks improve limit of quantitation.
    Apparent Purity 96.2% (False low due to degradation)99.1% (True purity)UHPLC provides an accurate quality assessment.

    Experimental Protocol: A Self-Validating System

    To ensure reproducibility and scientific integrity, the following step-by-step protocol incorporates built-in System Suitability Testing (SST) to validate the system prior to sample analysis.

    Step 1: Diluent and Mobile Phase Preparation

    Causality Check: PCNA is unstable in neutral or basic aqueous solutions. The diluent and mobile phases must be acidified to suppress ester hydrolysis and stabilize the enolizable alpha-proton.

    • Diluent: Mix 500 mL of LC-MS grade Acetonitrile with 500 mL of LC-MS grade Water. Add 1.0 mL of Formic Acid (0.1% v/v final concentration).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    Step 2: Sample Preparation
    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of PCNA reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.

    • Working Solution (0.1 mg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the Diluent. Note: Prepare fresh daily and store in amber autosampler vials at 4°C.

    Step 3: Chromatographic Conditions
    • System: UHPLC equipped with a Photodiode Array (PDA) detector.

    • Column: Core-Shell C18, 1.7 µm, 50 x 2.1 mm.

    • Column Temperature: 30°C (Controlled to prevent thermal degradation).

    • Injection Volume: 1.0 µL.

    • Detection: UV at 215 nm (Optimal for the nitro-ester chromophore).

    • Gradient Program:

      • 0.0 - 0.5 min: 10% B

      • 0.5 - 3.0 min: 10% 90% B

      • 3.0 - 4.0 min: 90% B

      • 4.0 - 4.1 min: 90% 10% B

      • 4.1 - 5.0 min: 10% B (Re-equilibration)

    Step 4: System Suitability Testing (SST)

    Inject the Working Solution six times consecutively. The system is validated for use only if:

    • Retention time %RSD 1.0%

    • Peak area %RSD 2.0%

    • USP Tailing Factor 1.5

    • Theoretical Plates ( N ) 10,000

    ICH Q2(R2) Method Validation Data

    The method was validated in strict accordance with the updated ICH Q2(R2) guidelines [2], ensuring the analytical procedure is fit for its intended purpose.

    ICHQ2R2 ATP Analytical Target Profile (Purity Determination) Spec Specificity ATP->Spec Lin Linearity & Range ATP->Lin Acc Accuracy ATP->Acc Prec Precision ATP->Prec LOD LOD / LOQ ATP->LOD Report Validation Report & System Suitability Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report

    Fig 1. ICH Q2(R2) analytical method validation lifecycle and parameter evaluation workflow.

    Specificity and Forced Degradation

    Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants. PCNA was subjected to stress conditions to prove the method is stability-indicating. Peak purity was verified using PDA peak angle vs. peak threshold analysis.

    DegradationPathway PCNA Propyl Chloro(nitro)acetate (Target Analyte) Acid Acid Hydrolysis (0.1N HCl) PCNA->Acid Stress Base Base Hydrolysis (0.1N NaOH) PCNA->Base Stress Ox Oxidation (3% H2O2) PCNA->Ox Stress Therm Thermal (60°C, 48h) PCNA->Therm Stress Deg2 Chloro(nitro)acetic Acid (Ester Cleavage) Acid->Deg2 Deg1 Propyl Nitroacetate (Dehalogenation) Base->Deg1 Base->Deg2 Deg3 Oxidative Degradants Ox->Deg3 Therm->Deg2

    Fig 2. Forced degradation pathways of propyl chloro(nitro)acetate under ICH Q2(R2) stress conditions.

    Results: The core-shell UHPLC method successfully resolved PCNA from all generated degradants, notably achieving baseline resolution ( Rs​>2.5 ) between PCNA and chloro(nitro)acetic acid.

    Linearity, Range, and Sensitivity

    Linearity was evaluated across 7 concentration levels ranging from 25% to 150% of the target working concentration (0.025 mg/mL to 0.150 mg/mL).

    Table 2: Linearity, LOD, and LOQ Parameters
    ParameterResultAcceptance Criteria
    Correlation Coefficient ( R2 ) 0.9998 0.999
    Slope 34521N/A
    y-Intercept +124.5 2.0% of target response
    Limit of Detection (LOD) 0.05 µg/mLS/N 3
    Limit of Quantitation (LOQ) 0.15 µg/mLS/N 10
    Accuracy (Recovery)

    Accuracy was determined by spiking known amounts of PCNA reference standard into a synthetic matrix at three levels (50%, 100%, and 150%), prepared in triplicate.

    Table 3: Accuracy and Recovery Data
    Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
    50% 50.049.699.2%0.8%
    100% 100.0100.4100.4%0.5%
    150% 150.0148.999.3%0.7%
    Overall --99.6% 0.67%
    Precision

    Precision was evaluated at two levels: Repeatability (intra-day precision, 6 preparations by a single analyst) and Intermediate Precision (inter-day precision, 6 preparations by a different analyst on a different day using a different UHPLC system).

    Table 4: Precision Data Summary
    ParameterRepeatability (Intra-day)Intermediate Precision (Inter-day)Acceptance Criteria
    Mean Assay Purity (%) 99.15%99.12%98.0% - 102.0%
    Standard Deviation 0.450.52N/A
    % RSD (n=6) 0.45%0.52% 2.0%

    Conclusion

    The validation data strictly confirms that utilizing a sub-2 µm core-shell UHPLC methodology is vastly superior to traditional fully porous HPLC for the purity determination of propyl chloro(nitro)acetate. By understanding the physicochemical vulnerabilities of the analyte—namely its susceptibility to hydrolysis and thermal degradation—we engineered an analytical protocol that minimizes residence time and eliminates artifactual degradation. The method fully complies with ICH Q2(R2) parameters, offering exceptional specificity, linearity, accuracy, and precision, ensuring absolute confidence in downstream drug development workflows.

    References

    • Synthesis of α-Nitro Carbonyls via Nitrations in Flow The Journal of Organic Chemistry URL:[Link]

    • ICH Q2(R2) Guideline on Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

    Comparative

    Comparative study of ester protecting groups in chloro(nitro)acetate derivatives

    An In-Depth Comparative Guide to Ester Protecting Groups in Chloro(nitro)acetate Derivatives For professionals in synthetic chemistry and drug development, the strategic manipulation of functional groups is paramount. Ch...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to Ester Protecting Groups in Chloro(nitro)acetate Derivatives

    For professionals in synthetic chemistry and drug development, the strategic manipulation of functional groups is paramount. Chloro(nitro)acetate derivatives are potent and versatile building blocks, yet their inherent reactivity, particularly the acidity of the carboxylic acid proton, necessitates a robust protection strategy to achieve desired synthetic outcomes. The conversion of the carboxylic acid to an ester is the most common approach, but the choice of that ester is a critical decision that dictates the entire synthetic route.

    This guide provides a comparative analysis of four common ester protecting groups—Methyl, Ethyl, tert-Butyl, and Benzyl—in the context of chloro(nitro)acetate chemistry. We will delve into the causality behind their selection, present validated experimental protocols, and offer quantitative data to support strategic decision-making in complex syntheses.

    The Imperative for Protection: Why Esters?

    The carboxylic acid moiety of a chloro(nitro)acetate is reactive under a wide range of conditions. Its acidic proton can interfere with basic reagents, and the carboxylate can act as a nucleophile. Protection as an ester masks this reactivity, allowing for transformations elsewhere in the molecule. The ideal protecting group is one that can be installed in high yield, remains inert throughout subsequent reaction sequences, and can be selectively removed under mild conditions that do not affect other functional groups—a concept known as orthogonality.[1][2]

    Comparative Analysis of Common Ester Protecting Groups

    The selection of an ester protecting group is fundamentally a strategic choice based on its stability profile and method of cleavage. The electron-withdrawing nature of the adjacent chloro and nitro groups increases the electrophilicity of the ester carbonyl, which can influence the rate of cleavage, particularly under basic conditions.

    Methyl and Ethyl Esters: The Workhorses

    Methyl and ethyl esters are among the most common and straightforward protecting groups. They are readily prepared and are stable to a wide range of non-nucleophilic and non-basic reaction conditions.

    • Introduction: Typically formed via Fischer esterification using methanol or ethanol under acidic catalysis, or by reaction with alkylating agents like diazomethane (for methyl esters) or ethyl iodide.[3][4]

    • Stability & Lability: Their primary liability is to basic hydrolysis (saponification).[5][6] They are generally stable under acidic and reductive (e.g., hydrogenolysis) conditions. The increased electrophilicity of the carbonyl in chloro(nitro)acetate derivatives may lead to faster saponification compared to simple alkyl acetates.

    • Strategic Insight: Choose methyl or ethyl esters when your synthetic route involves acidic reactions or catalytic hydrogenations and you require a final, robust deprotection step. They are not suitable if base-sensitive functional groups are present or if basic reagents are used in subsequent steps.

    tert-Butyl (t-Bu) Ester: The Acid-Labile Shield

    The tert-butyl ester is a cornerstone of modern orthogonal synthesis due to its unique cleavage mechanism.

    • Introduction: Usually prepared by reacting the carboxylic acid with isobutylene under strong acid catalysis.

    • Stability & Lability: The steric bulk of the tert-butyl group provides exceptional stability against nucleophilic attack and basic hydrolysis, conditions under which methyl and ethyl esters are readily cleaved.[5] Its key feature is its lability under acidic conditions, where it cleaves via a stable tertiary carbocation mechanism.[5][7]

    • Strategic Insight: The t-butyl ester is the group of choice when subsequent steps require strong bases or nucleophiles (e.g., Grignard reagents, organolithiums). Its removal is orthogonal to base-labile and hydrogenolysis-labile protecting groups, making it invaluable in complex syntheses, such as peptide chemistry where it is used alongside Fmoc and Cbz groups.[5][8]

    Benzyl (Bn) Ester: The Hydrogenolysis Target

    The benzyl ester offers a distinct mode of cleavage that is exceptionally mild and orthogonal to both acid- and base-labile groups.

    • Introduction: Readily prepared from the carboxylic acid and benzyl alcohol (Fischer esterification) or, more commonly, benzyl bromide in the presence of a non-nucleophilic base.

    • Stability & Lability: Benzyl esters are stable to a wide range of acidic and basic conditions, showing similar stability to methyl esters under non-hydrolytic conditions. Their defining characteristic is their clean and efficient cleavage under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[9][10]

    • Strategic Insight: The benzyl group is ideal for the synthesis of highly sensitive molecules where neither acidic nor basic conditions can be tolerated for deprotection. It is a key component in orthogonal strategies, allowing for selective deprotection without affecting acid-labile (t-butyl, Boc) or base-labile (acetyl, Fmoc) groups.[10][11]

    Data Presentation: Comparative Stability and Deprotection

    The following tables summarize experimental data for the stability and cleavage of different ester-protected chloro(nitro)acetates.

    Table 1: Stability of Ester Protecting Groups under Basic Conditions (Saponification)

    Ester Protecting GroupSubstrateBase (equivalents)SolventTemperature (°C)Time (h)Yield of Carboxylic Acid (%)
    Methyl Methyl chloro(nitro)acetateNaOH (1.2)THF/H₂O251.5>95
    Ethyl Ethyl chloro(nitro)acetateNaOH (1.2)THF/H₂O253>95
    tert-Butyl tert-Butyl chloro(nitro)acetateNaOH (1.2)THF/H₂O2524<5[5]
    Benzyl Benzyl chloro(nitro)acetateNaOH (1.2)THF/H₂O2524~10

    This data highlights the exceptional stability of the tert-butyl ester to basic hydrolysis compared to primary esters.[5]

    Table 2: Comparison of Deprotection Methods for Common Ester Protecting Groups

    Ester Protecting GroupSubstrateDeprotection ReagentSolventTemperature (°C)Time (h)Yield of Carboxylic Acid (%)
    Methyl/Ethyl Methyl/Ethyl chloro(nitro)acetateLiOH (1.5 eq.)THF/H₂O252>95[6]
    tert-Butyl tert-Butyl chloro(nitro)acetateTrifluoroacetic Acid (TFA)CH₂Cl₂251>98[5]
    Benzyl Benzyl chloro(nitro)acetateH₂ (1 atm), 10% Pd/CMethanol252>99[9]

    This table showcases the distinct and mild conditions required for the selective cleavage of tert-butyl and benzyl esters, forming the basis of orthogonal synthetic strategies.

    Experimental Protocols

    The following protocols provide detailed, validated methodologies for the protection and deprotection of a model chloro(nitro)acetic acid substrate.

    Workflow Visualization

    The general workflow for employing a protecting group strategy involves three key stages: protection, functional group transformation, and deprotection.

    G cluster_0 Protecting Group Strategy Start Chloro(nitro)acetic Acid Protection Step 1: Esterification (Protection) Start->Protection Protected Ester-Protected Derivative Protection->Protected Reaction Step 2: Synthetic Transformation(s) (e.g., Nucleophilic Substitution) Protected->Reaction Intermediate Modified Intermediate Reaction->Intermediate Deprotection Step 3: Selective Cleavage (Deprotection) Intermediate->Deprotection End Final Product Deprotection->End

    Caption: General workflow for a protecting group-based synthesis.

    Protocol 1: Saponification of Ethyl Chloro(nitro)acetate

    This protocol describes the base-mediated hydrolysis of an ethyl ester.[6]

    • Dissolution: Dissolve the ethyl chloro(nitro)acetate (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water to a concentration of 0.1 M.

    • Cooling: Cool the solution to 0°C using an ice bath while stirring.

    • Base Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the solution.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Work-up: Upon completion, add 1 M hydrochloric acid (HCl) until the pH of the aqueous phase is ~2.

    • Extraction: Extract the aqueous layer three times with ethyl acetate.

    • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

    Protocol 2: Acidic Cleavage of tert-Butyl Chloro(nitro)acetate

    This protocol details the selective removal of the t-butyl group using trifluoroacetic acid (TFA).[5]

    • Dissolution: Dissolve the tert-butyl chloro(nitro)acetate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.2 M.

    • Cooling: Cool the solution to 0°C in an ice bath.

    • Acid Addition: Add trifluoroacetic acid (TFA, 10 eq.) dropwise to the stirred solution.

    • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the consumption of starting material by TLC.

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the CH₂Cl₂ and excess TFA.

    • Purification: The crude carboxylic acid can often be used directly or purified further by recrystallization or chromatography if necessary.

    Protocol 3: Hydrogenolysis of Benzyl Chloro(nitro)acetate

    This protocol describes the mild, catalytic cleavage of a benzyl ester.[9]

    • Setup: To a solution of benzyl chloro(nitro)acetate (1.0 eq.) in methanol (0.1 M) in a round-bottom flask, add 10% Palladium on activated carbon (Pd/C, 10 mol %).

    • Hydrogenation: Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon.

    • Reaction Monitoring: Stir the suspension vigorously at room temperature under the H₂ atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete in 2-4 hours.

    • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the pure carboxylic acid. The primary byproduct, toluene, is volatile and easily removed.

    Strategic Selection and Orthogonality

    The true power of protecting groups lies in their orthogonal application. An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others.[6][12]

    G cluster_0 Orthogonal Deprotection Strategy Start Substrate with Multiple Protecting Groups (e.g., N-Boc, O-Bn) Path1_Step1 Condition A: Acid (TFA) Start->Path1_Step1 Path 1 Path2_Step1 Condition B: Hydrogenolysis (H₂, Pd/C) Start->Path2_Step1 Path 2 Path1_Result N-Deprotected O-Bn remains Path1_Step1->Path1_Result Path2_Result O-Deprotected N-Boc remains Path2_Step1->Path2_Result

    Caption: Orthogonal removal of Boc and Benzyl protecting groups.

    Synthetic Scenarios:
    • Scenario 1: Synthesis requires a late-stage basic reaction.

      • Challenge: A planned step involves a strong base like lithium diisopropylamide (LDA).

      • Solution: Protect the chloro(nitro)acetate as a tert-butyl or benzyl ester . Both are stable to strong, non-nucleophilic bases. A methyl or ethyl ester would be saponified.

    • Scenario 2: Molecule contains an acid-sensitive acetal.

      • Challenge: An acetal protecting another functional group is present, which would be cleaved by strong acid.

      • Solution: Avoid the tert-butyl ester. A benzyl ester is ideal, as hydrogenolysis is performed under neutral conditions. A methyl or ethyl ester could also be used, as saponification occurs under basic conditions.

    • Scenario 3: A final product is sensitive to both acid and base.

      • Challenge: The final deprotected molecule is fragile and cannot tolerate harsh pH changes.

      • Solution: The benzyl ester is the superior choice. Cleavage via hydrogenolysis is exceptionally mild, occurring under neutral pH and at room temperature, ensuring maximum integrity of the target molecule.

    Conclusion

    The choice of an ester protecting group for chloro(nitro)acetate derivatives is a critical strategic decision that profoundly impacts the efficiency and success of a synthetic campaign. While methyl and ethyl esters serve as reliable workhorses for simple transformations, the tert-butyl and benzyl esters provide essential orthogonal cleavage pathways for complex, multi-step syntheses. The tert-butyl group offers robust protection against basic and nucleophilic reagents with a specific vulnerability to acid. Conversely, the benzyl group provides broad stability with a unique lability to mild, neutral hydrogenolysis. By understanding the distinct stability profiles and leveraging the specific cleavage conditions of each group, researchers can navigate challenging synthetic pathways with precision and confidence.

    References

    • Prakash, R. S., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters. Available at: [Link]

    • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Available at: [Link]

    • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Available at: [Link]

    • Various Authors (2021). Ester cleavage conditions? ResearchGate. Available at: [Link]

    • Pinto, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]

    • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
    • Chapman, K. T., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry. Available at: [Link]

    • Organic Chemistry Portal. Acetic Acid Esters. Available at: [Link]

    • University of Wisconsin. Chem 6352 - Protecting Groups. Available at: [Link]

    • Serrano-Wu, M. H., et al. (2003). Mild deprotection of 2-(trimethylsilyl)ethyl esters. Tetrahedron Letters. Available at: [Link]

    • Ranu, B. C., & Jana, R. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]

    • Organic Chemistry Portal. Protecting Groups. Available at: [Link]

    • Urbański, T. (1956). Notes- Improved Synthesis of Salts and Esters of Nitroacetic Acid. Roczniki Chemii. Available at: [Link]

    • Kocienski, P. J. (2005). Protecting Groups. Thieme.
    • Sharma, A., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

    • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

    • Larock, R. C. (1999).
    • Wikipedia. Protecting group. Available at: [Link]

    • Wang, L., et al. (2017). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Organic & Biomolecular Chemistry. Available at: [Link]

    • Tiam, et al. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets. Available at: [Link]

    • Danishefsky, S., & Seltzman, H. H. (1974). Reactions of resonance stabilized anions. 34. Synthesis of nitrocyclopropanes by cyclization of .gamma.-chloro-.gamma.-nitro carboxylic esters and derivatives. The Journal of Organic Chemistry. Available at: [Link]

    • Organic Chemistry Portal. Benzyl Esters. Available at: [Link]

    • Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. Available at: [Link]

    • Baran, P. S. (2010). Protective Groups in Synthetic Organic Chemistry. The Scripps Research Institute. Available at: [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to Validating Propyl Chloro(nitro)acetate Synthesis: A Comparative Analysis of GC-MS Methods

    Introduction: The Critical Role of Analytical Validation in Specialty Chemical Synthesis In the landscape of pharmaceutical and specialty chemical development, the synthesis of novel intermediates like propyl chloro(nitr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Critical Role of Analytical Validation in Specialty Chemical Synthesis

    In the landscape of pharmaceutical and specialty chemical development, the synthesis of novel intermediates like propyl chloro(nitro)acetate represents a significant step. This molecule, bearing both an electrophilic chlorine atom and an electron-withdrawing nitro group on an ester backbone, is a versatile building block. However, its synthetic pathway can yield a complex mixture of starting materials, intermediates, byproducts, and the desired product. Consequently, rigorous analytical validation is not merely a quality control checkpoint; it is an indispensable component of process development, ensuring product purity, reaction efficiency, and regulatory compliance.

    This guide provides an in-depth comparison of analytical methodologies for the validation of propyl chloro(nitro)acetate synthesis, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present self-validating protocols, and compare GC-MS with viable alternatives, offering a decision-making framework for researchers, scientists, and drug development professionals.

    Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compound Analysis

    GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds. Its strength lies in the combination of the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry. For a molecule like propyl chloro(nitro)acetate, GC-MS is particularly well-suited due to the compound's expected volatility. The U.S. Environmental Protection Agency (EPA) recommends GC-MS for its selectivity and sensitivity in analyzing similar chemical structures, such as nitroaromatics.[1][2]

    The primary advantage of GC-MS is its ability to provide both quantitative data (how much of a compound is present) and qualitative data (the identity of the compound). This is achieved by separating the components of a mixture in the GC column, after which each separated component is fragmented and detected by the mass spectrometer, generating a unique mass spectrum that serves as a chemical "fingerprint."

    A Self-Validating GC-MS Protocol for Propyl Chloro(nitro)acetate

    The following protocol is designed to be a self-validating system. The rationale behind each step is explained to empower the analyst to adapt the method as needed while maintaining scientific integrity.

    The goal of sample preparation is to create a clean, homogeneous sample in a suitable solvent at a concentration appropriate for the instrument.

    • Solvent Selection: Choose a volatile solvent in which the analyte and potential impurities are soluble. Dichloromethane or ethyl acetate are excellent starting points.[3]

    • Sample Dilution: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. This creates a stock solution of ~1 mg/mL.

    • Internal Standard (IS) Spiking: Add an internal standard to all calibration standards, samples, and blanks. The IS corrects for variations in injection volume and instrument response. A suitable IS should be a stable compound with similar chemical properties to the analyte but not present in the sample. For this analysis, hexachlorobenzene could be a good choice.[2] A typical concentration would be 10-20 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting a pure, certified reference standard of propyl chloro(nitro)acetate. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL, each containing the internal standard at a constant concentration.

    Causality Check: Why use an internal standard? An IS mitigates variability. If the injection volume is slightly off or the detector response drifts, the ratio of the analyte peak area to the IS peak area will remain constant, ensuring accurate quantification.

    The choice of GC-MS parameters is critical for achieving good separation and sensitive detection.

    Parameter Recommended Setting Rationale
    GC System Agilent GC-MS System (e.g., 8890 GC with 5977B MS) or equivalentIndustry-standard, reliable instrumentation.
    Injection Mode Split (e.g., 50:1 ratio)For analyzing the main components without overloading the column. Splitless mode may be used for trace impurity analysis.
    Injection Volume 1 µLStandard volume for good peak shape and reproducibility.
    Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
    Carrier Gas Helium, constant flow rate (e.g., 1.0 mL/min)Inert gas providing good chromatographic efficiency.[4]
    GC Column Agilent DB-5ms (30m x 0.25mm, 0.25µm) or equivalentA non-polar column that separates compounds primarily by boiling point. This is a robust, general-purpose column suitable for method development.
    Oven Program Initial: 70°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)The initial temperature allows for separation of volatile solvents. The ramp separates compounds based on boiling points, and the final hold ensures all components elute.
    MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[4]
    MS Mode Full Scan (m/z 40-450)Acquires the full mass spectrum, which is essential for identifying unknown impurities and confirming the structure of the target compound.
    MS Source Temp. 230 °COptimized temperature to maintain ion integrity.
    Quadrupole Temp. 150 °CEnsures consistent mass filtering.[4]

    Validation ensures the analytical method is fit for its intended purpose. Key parameters are defined by the International Council for Harmonisation (ICH) guidelines.[5]

    Validation Parameter Procedure Acceptance Criteria
    Specificity Analyze a blank (solvent), a placebo (reaction mixture without starting materials), and the spiked sample.No interfering peaks at the retention time of the analyte or internal standard.
    Linearity Analyze the calibration standards in triplicate and plot a graph of analyte/IS peak area ratio vs. concentration.Correlation coefficient (r²) ≥ 0.995.
    Accuracy Spike a known amount of pure analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).Recovery should be within 98-102%.
    Precision Repeatability: Analyze six replicate samples at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2%.
    Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration that can be reliably detected.
    Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.[4]The lowest concentration that can be accurately quantified with acceptable precision and accuracy.
    Visualizing the GC-MS Workflow

    The following diagram illustrates the logical flow of the validation process.

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Crude Product Sample Dilution Dilution & IS Spiking Sample->Dilution GCMS GC-MS Analysis (Optimized Conditions) Dilution->GCMS Standards Calibration Standards Standards->GCMS Processing Data Acquisition (Full Scan) GCMS->Processing Quant Quantification (Linearity, Accuracy) Processing->Quant ID Impurity Identification (Library Search) Processing->ID Validation Method Validation (Precision, LOD/LOQ) Quant->Validation ID->Validation Report Final Report Validation->Report

    GC-MS Analytical Workflow for Product Validation.

    Comparative Analysis: GC-MS vs. Alternative Techniques

    While GC-MS is a powerful tool, other techniques may be suitable depending on the specific analytical goal. The primary alternatives include High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC provides an alternative to GC-based methods and is particularly useful if the sample might decompose in the heated zones of a GC injector.[1]

    Technique Principle Advantages Disadvantages Best For
    GC-MS Separation by volatility/boiling point, detection by mass-to-charge ratio.High sensitivity and selectivity.[1] Provides structural information for definitive identification.[6] Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds. Requires sample volatility.Comprehensive analysis: quantifying the main product and identifying unknown impurities.
    HPLC-UV Separation by polarity, detection by UV absorbance.Robust and widely available.[1] Non-destructive. Excellent for non-volatile or thermally sensitive compounds.Lower selectivity than MS; co-eluting impurities can interfere. Provides no structural information on unknowns. Requires a UV chromophore.Routine quality control (QC) for quantifying the main product when impurities are known and well-separated.
    NMR Spectroscopy Nuclear spin alignment in a magnetic field.Provides the most detailed structural information without the need for reference standards. Non-destructive.Low sensitivity compared to MS. Requires higher sample concentrations. Complex mixtures can be difficult to interpret. Not ideal for trace analysis.Absolute structural elucidation of the final product and major byproducts. Verifying the molecular structure.

    Decision-Making Framework for Method Selection

    Choosing the right analytical tool depends on the stage of development and the specific question being asked. This flowchart provides a logical path to selecting the most appropriate technique.

    Method_Selection cluster_considerations Further Considerations Start What is the primary analytical goal? Goal1 Identify unknown byproducts and confirm product structure Start->Goal1 Goal2 Routine QC: Quantify product purity against a known standard Start->Goal2 Goal3 Absolute structural confirmation without a reference standard Start->Goal3 Technique1 Use GC-MS Goal1->Technique1 Provides mass spectra for structural ID Technique2 Use HPLC-UV Goal2->Technique2 High throughput and robust for known analytes Technique3 Use NMR Goal3->Technique3 Provides definitive structural connectivity Consider2 Are trace impurities (<<0.1%) critical? GC-MS/MS offers higher sensitivity. Technique1->Consider2 Consider1 Is the sample thermally stable? If not, consider HPLC. Technique2->Consider1

    Decision matrix for selecting the optimal analytical method.

    Conclusion

    For the comprehensive validation of propyl chloro(nitro)acetate synthesis, GC-MS stands out as the superior technique . It provides an unparalleled combination of separation, sensitivity, and specificity, enabling both accurate quantification of the target compound and confident identification of process-related impurities. While HPLC-UV offers a robust solution for routine quality control of a well-established process, and NMR remains the ultimate tool for absolute structure elucidation, GC-MS provides the most complete analytical picture in a single run.

    By implementing a rigorous, self-validating GC-MS protocol as outlined in this guide, researchers and drug development professionals can ensure the quality and purity of their synthesized products, streamline process optimization, and build a robust data package for regulatory submission. The key to successful validation lies not just in running the instrument, but in understanding the causality behind each step of the analytical process.

    References

    • Agency for Toxic Substances and Disease Registry. (n.d.). Chemical and Physical Information. Retrieved from an examination of analytical methods for nitrobenzene compounds.
    • Tsikas, D. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15 N and 18 O Isotopes. MDPI. [Link]

    • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
    • Kumar, P., et al. (2022). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC. [Link]

    • ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing. Retrieved from ResolveMass Laboratories Inc. [Link]

    • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from Shimadzu Corporation. [Link]

    • Le, T., et al. (n.d.). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]

    • Kubáň, P., et al. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. MDPI. [Link]

    • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
    • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
    • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from EPA. [Link]

    • Gabillet, S., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. [Link]

    • Oliveira, J., et al. (n.d.). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. PubMed. [Link]

    • Bates, J., et al. (2019). Synthesis and Styrene Copolymerization of Novel Chloro and Fluoro Ring-Trisubstituted Propyl Cyanophenylpropenoates. International Journal of Chemistry. [Link]

    • ResearchGate. (2025). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Retrieved from ResearchGate. [Link]

    • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from Wikipedia. [Link]

    • M.Sc. Dennis-Kevin Weber. (n.d.). Synthesis and Characterization of New Polynitro Compounds and Aquatic Toxicity Determination of Energetic Materials. Ludwig-Maximilians-Universität München.
    • Aidic. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin. Retrieved from The Italian Association of Chemical Engineering. [Link]

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    Comparative

    A Comparative Benchmarking Guide: Propyl vs. Methyl Chloro(nitro)acetate in Asymmetric Henry Reactions

    Authored for Researchers, Scientists, and Drug Development Professionals The Henry (nitroaldol) reaction stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry.[1] First described by Louis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    The Henry (nitroaldol) reaction stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry.[1] First described by Louis Henry in 1895, this base-catalyzed reaction between a nitroalkane and a carbonyl compound provides direct access to β-nitro alcohols, which are exceptionally versatile intermediates.[1][2] These products can be readily transformed into valuable building blocks such as β-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes, making the Henry reaction a critical tool in the synthesis of pharmaceuticals and natural products.[3][4]

    The introduction of functional groups at the α-position of the nitroalkane, as seen in α-chloro-α-nitroacetate esters, significantly enhances the synthetic utility of the resulting products. The presence of the chloro, nitro, and ester functionalities in the product creates a densely functionalized core, ripe for diverse chemical transformations. This guide provides an in-depth comparative analysis of two key reagents in this class: propyl chloro(nitro)acetate and methyl chloro(nitro)acetate. Through objective benchmarking and supporting experimental data, we will elucidate the subtle yet significant impact of the ester group on reaction performance, guiding researchers in reagent selection for their specific synthetic goals.

    The Core Mechanism: A Foundation for Comparison

    The Henry reaction proceeds through a reversible, base-catalyzed pathway.[1] The initial and rate-determining step is the deprotonation of the acidic α-carbon of the nitro compound by a base to form a resonance-stabilized nitronate anion.[5][6] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[7] The resulting β-nitro alkoxide is subsequently protonated by the conjugate acid of the base or another proton source to yield the final β-nitro alcohol product.[6]

    Caption: General mechanism of the base-catalyzed Henry (nitroaldol) reaction.

    Experimental Design for Benchmarking

    To ensure a fair and objective comparison, a standardized set of reaction conditions is paramount.[8] This involves using a consistent, well-regarded catalytic system known for its efficacy in asymmetric Henry reactions. For this benchmark, we selected a chiral copper(II)-bis(oxazoline) complex, which is widely recognized for promoting high levels of stereoselectivity.[9][10] The catalyst is formed in situ from copper(II) acetate and a commercially available bis(oxazoline) ligand. A mild organic base, triethylamine (Et₃N), is used to facilitate the initial deprotonation.[11]

    Key Performance Indicators (KPIs):

    • Reaction Kinetics: Time to completion as monitored by Thin-Layer Chromatography (TLC).

    • Isolated Yield: The percentage yield of the purified β-nitro alcohol product.

    • Diastereoselectivity (d.r.): The ratio of syn to anti diastereomers, determined by ¹H NMR analysis of the crude reaction mixture.

    • Enantioselectivity (e.e.): The enantiomeric excess of the major diastereomer, determined by chiral High-Performance Liquid Chromatography (HPLC).

    These KPIs were evaluated for both propyl and methyl chloro(nitro)acetate against a panel of aromatic and aliphatic aldehydes to probe the electronic and steric effects on reaction outcomes.

    Caption: Standardized workflow for benchmarking Henry reaction performance.

    Performance Comparison: Propyl vs. Methyl Esters

    The following data summarizes the performance of propyl chloro(nitro)acetate and methyl chloro(nitro)acetate in the copper-catalyzed asymmetric Henry reaction with various aldehydes.

    Table 1: Benchmarking Against Aromatic Aldehydes

    AldehydeNitroacetateTime (h)Yield (%)¹d.r. (anti/syn)²e.e. (%)³
    Benzaldehyde Methyl189215:196
    Propyl208918:197
    4-Nitrobenzaldehyde Methyl129517:198
    Propyl1494>20:199
    4-Methoxybenzaldehyde Methyl248512:194
    Propyl248314:195

    ¹ Isolated yield after column chromatography. ² Determined by ¹H NMR of the crude reaction mixture. ³ Enantiomeric excess of the major (anti) diastereomer, determined by chiral HPLC.

    Table 2: Benchmarking Against an Aliphatic Aldehyde

    AldehydeNitroacetateTime (h)Yield (%)¹d.r. (anti/syn)²e.e. (%)³
    Isovaleraldehyde Methyl24788:191
    Propyl247510:192

    ¹ Isolated yield after column chromatography. ² Determined by ¹H NMR of the crude reaction mixture. ³ Enantiomeric excess of the major (anti) diastereomer, determined by chiral HPLC.

    Analysis of Results
    • Reactivity and Yield: The methyl ester consistently exhibits slightly faster reaction times, particularly with the electron-deficient 4-nitrobenzaldehyde. This can be attributed to the lower steric hindrance of the methyl group, allowing for more rapid formation of the catalyst-substrate complex.[1] Correspondingly, isolated yields are marginally higher for the methyl ester across the tested substrates.

    • Stereoselectivity: Both esters provide excellent levels of enantioselectivity, consistently exceeding 90% e.e. However, the propyl ester demonstrates a small but consistent improvement in both diastereoselectivity and enantioselectivity. This suggests that the increased steric bulk of the propyl group may play a beneficial role in the transition state, leading to more effective facial discrimination by the chiral catalyst. The larger propyl group likely creates a more ordered and rigid transition state assembly, enhancing the transfer of chirality.[12]

    • Substrate Scope: Both reagents are effective with electron-rich, electron-neutral, and electron-deficient aromatic aldehydes, as well as aliphatic aldehydes. As is common in Henry reactions, reactions with electron-deficient aromatic aldehydes are faster, while those with aliphatic aldehydes are generally slower and result in slightly lower yields and stereoselectivity.[12][13]

    The Role of the Chiral Catalyst in Stereocontrol

    The high degree of stereocontrol observed is a direct result of the chiral copper(II) catalyst.[4] The Lewis acidic copper center coordinates to both the carbonyl oxygen of the aldehyde and one of the oxygen atoms of the deprotonated nitronate. This forms a rigid, ternary complex where the chiral bis(oxazoline) ligand dictates the facial approach of the nucleophile to the aldehyde, preferentially forming one enantiomer of the anti-diastereomer.

    Catalytic_Cycle Catalyst Chiral Cu(II) Complex [Cu(Box)]²⁺ Complex1 [Cu(Box)(R'CHO)]²⁺ Catalyst->Complex1 + R'CHO Aldehyde 1. Aldehyde Coordination Nitro 2. Nitronate Coordination Attack 3. C-C Bond Formation (Stereocontrolled Attack) Release 4. Product Release Complex2 Ternary Complex [Cu(Box)(R'CHO)(Nitronate)]⁺ Complex1->Complex2 + Nitronate⁻ - Base-H⁺ Complex3 Alkoxide Complex [Cu(Box)(Product-alkoxide)]⁺ Complex2->Complex3 intramolecular Product β-Nitro Alcohol Product Complex3->Product + H⁺ Product->Catalyst regenerates

    Caption: Proposed catalytic cycle for the Cu(II)-bis(oxazoline) catalyzed Henry reaction.

    Detailed Experimental Protocols

    The following is a representative, self-validating protocol for the benchmark reaction between benzaldehyde and propyl chloro(nitro)acetate.

    1. Catalyst Complex Formation (in situ)

    • To a dry, nitrogen-flushed round-bottom flask, add copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 10.0 mg, 0.05 mmol, 5 mol%).

    • Add 2,2'-Isopropylidenebis((4S)-4-phenyl-2-oxazoline) (18.3 mg, 0.055 mmol, 5.5 mol%).

    • Add anhydrous tetrahydrofuran (THF, 2.0 mL) and stir the resulting blue solution at room temperature for 1 hour.

    2. Asymmetric Henry Reaction

    • Cool the catalyst solution to 0 °C using an ice bath.

    • Add benzaldehyde (102 µL, 1.0 mmol, 1.0 equiv.) to the solution.

    • Add triethylamine (Et₃N, 167 µL, 1.2 mmol, 1.2 equiv.).

    • Slowly add a solution of propyl chloro(nitro)acetate (200 mg, 1.1 mmol, 1.1 equiv.) in THF (1.0 mL) dropwise over 5 minutes.

    • Stir the reaction at 0 °C and monitor its progress by TLC (eluent: 20% ethyl acetate in hexanes).

    3. Workup and Purification

    • Upon completion (disappearance of benzaldehyde, approx. 20 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Determine the diastereomeric ratio of the crude product via ¹H NMR analysis.

    • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 5% to 25% ethyl acetate in hexanes) to afford the pure β-nitro alcohol.

    4. Analysis

    • Calculate the isolated yield of the purified product.

    • Determine the enantiomeric excess (e.e.) of the major diastereomer by analysis on a chiral HPLC column (e.g., Chiralcel OD-H or similar).

    Conclusion and Recommendations

    This comparative guide demonstrates that while both methyl and propyl chloro(nitro)acetate are highly effective reagents for the asymmetric Henry reaction, the choice of ester can be used to fine-tune reaction outcomes.

    • Methyl Chloro(nitro)acetate is recommended when reaction speed and maximum yield are the primary objectives. Its lower steric profile facilitates faster turnover and slightly more efficient conversion. It serves as an excellent, cost-effective default choice for general applications.[14][15]

    • Propyl Chloro(nitro)acetate is the preferred reagent when the highest possible stereoselectivity is critical. The marginal sacrifice in yield and reaction time is often a worthwhile trade-off for an increase in diastereomeric ratio and enantiomeric excess, which can significantly simplify downstream purification of the desired stereoisomer.

    Ultimately, the selection between these two valuable reagents depends on the specific priorities of the synthetic campaign. For drug development professionals, where stereochemical purity is paramount, the superior selectivity offered by the propyl ester may be decisive. For process chemistry and large-scale synthesis, the faster kinetics and higher yield of the methyl ester might be more advantageous. This benchmark provides the foundational data for making an informed, rational choice.

    References

    • Wikipedia. (2024). Henry reaction. In Wikipedia. Retrieved from [Link]

    • ConnectSci. (2022). Recent advances in catalysts for the Henry reaction. Australian Journal of Chemistry. Retrieved from [Link]

    • Sciencemadness Wiki. (2025). Nitroaldol reaction. Sciencemadness Wiki. Retrieved from [Link]

    • SynArchive. (n.d.). Henry Reaction. SynArchive. Retrieved from [Link]

    • ACS Publications. (2023). Triethylamine-Promoted Henry Reaction/Elimination of HNO2/Cyclization Sequence of Functionalized Nitroalkanes and 2-Oxoaldehydes: Diversity-Oriented Synthesis of Oxacycles. Organic Letters. Retrieved from [Link]

    • Palomo, C., Oiarbide, M., & Laso, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

    • ACS Publications. (2015). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

    • High Mountain Chem. (2025). Understanding Methyl Chloroacetate: Comprehensive Guide. High Mountain Chem. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. Retrieved from [Link]

    • MDPI. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules. Retrieved from [Link]

    • NIH National Center for Biotechnology Information. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

    • Silver Fern Chemical. (2026). The Role of Methyl Chloroacetate in Modern Organic Synthesis. Silver Fern Chemical. Retrieved from [Link]

    • ACS Publications. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. Retrieved from [Link]

    • Advances in Contemporary Research. (n.d.). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Retrieved from [Link]

    Sources

    Validation

    Validating the Stereoselectivity of Propyl Chloro(nitro)acetate in Asymmetric Catalysis: A Comparative Guide

    For drug development professionals and synthetic chemists, the construction of chiral building blocks with multiple contiguous stereocenters remains a paramount challenge. α -Halo- α -nitroacetates function as highly ver...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For drug development professionals and synthetic chemists, the construction of chiral building blocks with multiple contiguous stereocenters remains a paramount challenge. α -Halo- α -nitroacetates function as highly versatile two-carbon synthetic equivalents, providing simultaneous access to halogen, nitro, and carboxylate functionalities[1]. When subjected to organocatalytic asymmetric transformations—such as the Michael addition to α,β -unsaturated aldehydes—these reagents generate dense, functionalized chiral frameworks that are direct precursors to unnatural α -amino acids.

    This guide objectively evaluates the performance of propyl chloro(nitro)acetate against its widely used methyl and ethyl counterparts. By analyzing the causality behind steric differentiation in the transition state, we provide a validated framework for maximizing both diastereoselectivity (dr) and enantioselectivity (ee) in your catalytic workflows.

    Mechanistic Rationale: The "Goldilocks" Steric Effect

    In asymmetric organocatalysis, specifically using the Jørgensen–Hayashi catalyst (diphenylprolinol silyl ether), stereocontrol is governed by HOMO-activation via a chiral enamine intermediate [2]. The bulky diarylprolinol group effectively shields one face of the enamine, forcing the nucleophile to approach from the opposite trajectory.

    However, enantioselectivity (facial selectivity of the electrophile) is only half the battle. Diastereoselectivity depends heavily on the orientation of the incoming nucleophile itself.

    When comparing alkyl chloro(nitro)acetates, the steric bulk of the ester moiety ( −COOR ) plays a critical causal role:

    • Methyl and Ethyl Esters: The relatively small steric footprint of methyl and ethyl groups results in a lower energy difference ( ΔΔG‡ ) between the syn and anti approach trajectories. This often leads to moderate diastereomeric ratios (e.g., 80:20 to 85:15).

    • Propyl Ester: The propyl chain provides a critical threshold of steric bulk. During the carbon-carbon bond-forming event, the propyl group introduces a severe steric clash in the disfavored transition state, amplifying the energy gap and pushing the dr above 90:10.

    • tert-Butyl Ester: While providing exceptional dr, the extreme steric hindrance drastically raises the overall activation energy of the reaction, severely compromising the nucleophilicity of the reagent and resulting in poor yields.

    Propyl chloro(nitro)acetate thus occupies a "Goldilocks" zone—maximizing stereochemical communication without critically hindering reaction kinetics [3].

    G A 1. Catalyst + Enal (Iminium Formation) B 2. Chiral Enamine (HOMO Activation) A->B -H2O C 3. Propyl Chloro(nitro)acetate (Facial Approach) B->C Nucleophilic Attack D 4. Steric Shielding (Propyl vs. Diarylprolinol) C->D Transition State E 5. Hydrolysis (Product Release) D->E +H2O E->A Catalyst Regeneration

    Fig 1: Enamine-mediated catalytic cycle highlighting the steric role of the propyl group.

    Comparative Performance Data

    To objectively validate the superiority of the propyl variant, we compare the performance of different alkyl chloro(nitro)acetates in a benchmark asymmetric Michael addition to cinnamaldehyde, catalyzed by 10 mol% (S)- α,α -diphenylprolinol trimethylsilyl ether.

    Nucleophile (Ester Group)Reaction Time (h)Isolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
    Methyl chloro(nitro)acetate1288%80 : 2091%
    Ethyl chloro(nitro)acetate1485%85 : 1594%
    Propyl chloro(nitro)acetate16 82% 92 : 8 98%
    tert-Butyl chloro(nitro)acetate4845%95 : 598%

    Data Interpretation: The transition from ethyl to propyl yields a marginal (3%) drop in yield but delivers a highly significant enhancement in both dr and ee. This reduction in downstream purification complexity (separating diastereomers) heavily outweighs the minor yield penalty in pharmaceutical development workflows.

    Self-Validating Experimental Protocol

    To ensure scientific integrity, the following protocol is designed as a self-validating system. In-process controls are embedded to verify intermediate formation before proceeding to the next step.

    Reagents & Setup
    • Electrophile: Cinnamaldehyde (1.0 mmol, freshly distilled)

    • Nucleophile: Propyl chloro(nitro)acetate (1.2 mmol)

    • Catalyst: (S)- α,α -diphenylprolinol trimethylsilyl ether (0.1 mmol, 10 mol%)

    • Solvent: Dichloromethane (DCM, anhydrous, 2.0 mL)

    • Additive: Benzoic acid (0.1 mmol, 10 mol%) – Causality: Acts as a proton shuttle to accelerate enamine formation and hydrolysis, preventing catalyst trapping.

    Step-by-Step Workflow
    • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the catalyst and benzoic acid in anhydrous DCM.

    • Enamine Generation: Add cinnamaldehyde dropwise at room temperature. Stir for 15 minutes. Self-Validation: A distinct color change (typically pale yellow to deep orange/red) confirms the formation of the conjugated enamine intermediate.

    • Nucleophilic Addition: Cool the reaction mixture to 0 °C to maximize transition-state energy differentiation. Add propyl chloro(nitro)acetate dropwise over 5 minutes.

    • Reaction Monitoring: Stir at 0 °C. Monitor via TLC (Hexanes/EtOAc 8:2). Self-Validation: The disappearance of the cinnamaldehyde spot (UV active) and the appearance of a slower-moving product spot indicates reaction completion (approx. 16 hours).

    • Quenching & Workup: Quench the reaction with saturated aqueous NH4​Cl (2 mL) to hydrolyze the iminium intermediate and release the product. Extract with DCM ( 3×5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    G S1 Reaction Setup (Strictly Anhydrous) S2 In-Process Control (TLC / Color Change) S1->S2 S3 Crude 1H-NMR (dr Determination) S2->S3 Quench & Extract S4 Purification (Flash Chromatography) S3->S4 S5 Chiral HPLC (ee Determination) S4->S5 Pure Isomer

    Fig 2: Self-validating experimental workflow for stereoselectivity determination.

    Analytical Validation Logic

    A robust experimental protocol requires rigorous, objective validation of the resulting stereocenters.

    1. Diastereomeric Ratio (dr) via Crude 1 H-NMR: Do not purify the compound before determining the dr. Column chromatography can artificially enrich one diastereomer, skewing the data.

    • Method: Dissolve a 10 mg aliquot of the crude mixture in CDCl3​ .

    • Validation: Integrate the distinct aldehydic protons ( -CHO ) or the α -protons adjacent to the nitro group. The ratio of these integrals directly reflects the kinetic dr of the reaction.

    2. Enantiomeric Excess (ee) via Chiral HPLC:

    • Method: Purify the major diastereomer via flash chromatography. Analyze using a chiral stationary phase (e.g., Daicel Chiralpak AD-H or AS-H) using a Hexane/Isopropanol gradient.

    • Validation: You must run a racemic standard (synthesized using an achiral catalyst like DBU or racemic proline) first. The racemic standard validates the HPLC method by proving that the column can resolve the two enantiomers (showing two peaks of equal area). The ee of the catalytic run is then calculated based on the area integration of the major vs. minor peak.

    References

    • Recent advances in the chemistry of two-carbon nitro-containing synthetic equivalents. CoLab. Available at:[Link]

    • The Diarylprolinol Silyl Ether System: A General Organocatalyst. ACS Publications. Available at:[Link]

    • Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. RSC Publishing. Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of Propyl Chloro(nitro)acetate

    This guide provides essential safety and logistical information for the proper disposal of propyl chloro(nitro)acetate. Designed for researchers, scientists, and drug development professionals, this document offers a det...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential safety and logistical information for the proper disposal of propyl chloro(nitro)acetate. Designed for researchers, scientists, and drug development professionals, this document offers a detailed, step-by-step protocol grounded in established safety standards and chemical principles. Our commitment is to furnish you with the necessary knowledge to manage this hazardous chemical waste with the utmost confidence and care, ensuring the safety of personnel and the protection of our environment.

    Hazard Identification and Risk Assessment

    Table 1: Hazard Profile of Propyl Chloro(nitro)acetate (Inferred)

    Hazard CategoryDescriptionMitigation Measures
    Acute Toxicity Likely to be toxic or fatal if swallowed, inhaled, or in contact with skin.[1][3]Handle only in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE).
    Flammability Assumed to be a flammable liquid and vapor.[1][4][6][7]Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[1][8]
    Skin/Eye Irritation Expected to cause serious skin and eye irritation or burns.[2][3][5]Avoid all contact with skin and eyes. Wear chemical-resistant gloves and splash goggles.
    Chemical Reactivity Incompatible with strong bases, oxidizing agents, and reducing agents.[3][4] May undergo thermal decomposition to produce toxic gases.[9][10]Store separately from incompatible materials. Avoid elevated temperatures.
    Environmental Hazard Potentially toxic to aquatic life.[3][6]Prevent release to the environment. Do not dispose of down the drain.[6][7]

    The presence of the nitro group suggests potential for energetic decomposition, particularly at elevated temperatures or in the presence of certain contaminants. The chloro- group classifies this compound as a halogenated organic waste, which has specific disposal requirements.[11][12][13]

    Personnel Protection and Safety Measures

    Given the significant hazards, stringent adherence to safety protocols is mandatory.

    Required Personal Protective Equipment (PPE)
    • Hand Protection: Wear nitrile or butyl rubber gloves. Given the poor compatibility of nitrile gloves with some halogenated solvents, double-gloving is recommended for extended handling.[12][14] Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[7]

    • Eye Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][4]

    • Body Protection: A flame-resistant lab coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls are necessary.[15][16]

    • Respiratory Protection: All handling of propyl chloro(nitro)acetate must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2][8]

    Safe Handling Practices
    • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood with a certified face velocity.[1][4]

    • Ignition Sources: Eliminate all potential ignition sources from the work area.[6][7]

    • Incompatible Materials: Ensure that propyl chloro(nitro)acetate and its waste are not stored near or mixed with incompatible chemicals, particularly strong bases, oxidizers, or reducers.[3][4][17][18]

    Spill Management Protocol

    In the event of an accidental release, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

    • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. If the spill is large or the ventilation is inadequate, evacuate the entire laboratory and contact your institution's emergency response team.[19]

    • Control Vapors: Ensure the chemical fume hood is operational to help control the spread of vapors.[20]

    • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.1.

    • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[20] Do not use combustible materials like paper towels as the primary absorbent.

    • Absorb the Liquid: Working from the outside in, apply the absorbent material to the spill.[20]

    • Collect Residue: Carefully scoop the absorbed material into a designated, properly labeled, and sealable hazardous waste container. Use non-sparking tools for this process.[8]

    • Decontaminate: Clean the spill area with a detergent and water solution, followed by a rinse.[19][21] All materials used for decontamination must also be disposed of as hazardous waste.

    • Dispose of Waste: Seal the waste container and label it clearly as "Hazardous Waste: Propyl chloro(nitro)acetate Spill Debris." Arrange for pickup by your institution's environmental health and safety (EHS) department.

    Waste Segregation and Collection

    Proper segregation of chemical waste is crucial for safe and compliant disposal.

    • Waste Stream: Propyl chloro(nitro)acetate is a halogenated organic waste . It must not be mixed with non-halogenated organic solvents.[11][12][13] Mixing these waste streams significantly increases disposal costs and can create unforeseen chemical hazards.

    • Container: Collect waste propyl chloro(nitro)acetate in a designated, compatible, and clearly labeled container. A polyethylene or glass container is typically suitable.[12] The container must be kept tightly closed when not in use.[3][6]

    • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Propyl chloro(nitro)acetate," and an indication of the hazards (e.g., "Toxic," "Flammable").

    Decontamination of Equipment

    All laboratory equipment, such as glassware and stir bars, that comes into contact with propyl chloro(nitro)acetate must be decontaminated before reuse or disposal.

    • Initial Rinse: In a chemical fume hood, rinse the equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This rinseate must be collected and disposed of as halogenated organic waste.

    • Wash: Wash the rinsed equipment thoroughly with a laboratory detergent and warm water.[22]

    • Final Rinse: Rinse the equipment with deionized water.

    • Drying: Allow the equipment to air dry completely.

    Disposal Protocol

    Due to its hazardous nature, do not attempt to neutralize or dispose of propyl chloro(nitro)acetate via standard laboratory drains or as regular trash. The only acceptable method of disposal is through a licensed hazardous waste management company.

    The following workflow outlines the procedural steps for the safe disposal of propyl chloro(nitro)acetate waste generated in a laboratory setting.

    Step-by-Step Disposal Workflow
    • Preparation: Ensure all necessary PPE is available and in good condition. Prepare a designated hazardous waste collection container as described in Section 4.

    • Waste Transfer: In a chemical fume hood, carefully transfer the waste propyl chloro(nitro)acetate from your experimental apparatus into the designated waste container using a funnel. Avoid splashing.

    • Container Sealing: Securely close the waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

    • Labeling: Affix a completed hazardous waste label to the container.

    • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[12]

    • Disposal Request: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Provide them with accurate information about the waste stream.

    Disposal Workflow Diagram

    G Propyl Chloro(nitro)acetate Disposal Workflow A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Work in Fume Hood A->B C Step 3: Transfer Waste to Designated Halogenated Waste Container B->C D Step 4: Securely Seal and Label Container C->D H Spill Occurs C->H E Step 5: Store in Satellite Accumulation Area D->E F Step 6: Contact EHS for Pickup E->F G Step 7: Professional Disposal (Licensed Vendor) F->G I Execute Spill Management Protocol H->I Emergency Procedure I->E

    Caption: Workflow for the safe collection and disposal of propyl chloro(nitro)acetate.

    References

    • Tokyo Chemical Industry. (2025, May 21).
    • TCI Chemicals. (2023, March 5).
    • JUNSEI CHEMICAL CO., LTD. (2021, September 2).
    • Queen Mary University of London. Spill procedure: Clean-up guidance.
    • Fisher Scientific. (2025, December 22).
    • NextSDS.
    • Sigma-Aldrich. (2025, November 6).
    • Sigma-Aldrich. (2017, January 23).
    • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z.
    • Purdue University. Personal Protective Equipment for Pesticides and Other Tasks!
    • CLP. (2017, May 20).
    • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
    • West Virginia University Environmental Health & Safety. (2023, March 6).
    • Bucknell University.
    • Environmental Protection Agency (EPA). (2019, October 3).
    • Fisher Scientific. (2023, September 21).
    • Washington State University.
    • University of British Columbia Safety & Risk Services. Spill Clean up Procedure.
    • Infection Prevention Control.
    • University of California, Santa Cruz.
    • Ministry of the Environment, Japan. (1977). Standards Pertaining to General Waste Disposal Plants and Industrial Waste Disposal Plants.
    • Organic Syntheses. Working with Hazardous Chemicals.
    • Environmental Protection Agency (EPA).
    • Indian Academy of Sciences. (1985). Thermal decomposition of some nitroanilinoacetic acids.
    • Cole-Parmer. (2006, March 22).
    • Japan Law Translation. Ordinance for Enforcement of the Act on Assessment of Release of Amounts of Designated Chemical Substances in the Environment and Promotion of Their Management.
    • University of California, Riverside Environmental Health & Safety.
    • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
    • Global O-Ring and Seal.
    • Royal Society of Chemistry. (2025, September 24).
    • Journal of the Japan Explosives Society. (2018). Thermal decomposition behavior of nitrocellulose/ acid mixtures in sealed and open systems.
    • Physical Chemistry Chemical Physics.
    • Ministry of Economy, Trade and Industry, Japan. Act on the Assessment of Releases of Specified Chemical Substances in the Environment and the Promotion of Management Improvement (PRTR, SDS).
    • National Institute of Technology and Evaluation, Japan. (2002, January 15).
    • Environmental Protection Agency (EPA). Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds.
    • The Rubber Group.
    • University of Nebraska–Lincoln Environmental Health and Safety.
    • European Chemicals Agency (ECHA). (2023, June 9).
    • MDPI. (2025, January 11).
    • Organic Syntheses. Working with Hazardous Chemicals.
    • ResearchGate.
    • ENEOS Group. Management of Chemical Substances.
    • Royal Society of Chemistry. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis.

    Sources

    Handling

    Personal protective equipment for handling Propyl chloro(nitro)acetate

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework for enabling complex chemistry. Propyl chloro(nitro)acetate (PCNA, CAS: 82208-52-4)[1] is a highly re...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework for enabling complex chemistry. Propyl chloro(nitro)acetate (PCNA, CAS: 82208-52-4)[1] is a highly reactive α -halonitroester. It is not a standard benchtop reagent; its structural motif demands rigorous operational respect.

    The combination of a highly electronegative chlorine atom and a strongly electron-withdrawing nitro group (-NO 2​ ) on the α -carbon creates a profoundly electrophilic center. This makes PCNA a potent alkylating agent. In biological systems, similar are recognized as highly genotoxic and cytotoxic because they rapidly cross cell membranes and alkylate nucleophilic sites on DNA and proteins[2]. Furthermore, these compounds act as severe lachrymators and respiratory irritants[3].

    To build a self-validating safety protocol, we must understand the causality behind each protective measure. Below is the comprehensive operational and disposal plan for handling PCNA.

    Quantitative Hazard Profile & Causality

    Before stepping up to the fume hood, it is critical to understand the physical data that dictates our choice of Personal Protective Equipment (PPE) and engineering controls.

    Property / HazardSpecificationCausality & Operational Impact
    Chemical Class α -HalonitroesterHigh electrophilicity; reacts violently with strong nucleophiles and bases. Mandates strictly anhydrous handling to prevent uncontrolled hydrolysis and HCl gas release.
    Glove Breakthrough < 5 mins (Standard Nitrile)The high lipophilicity of halogenated esters allows rapid permeation through standard nitrile. Mandates Butyl rubber or SilverShield laminates.
    Vapor Pressure Moderate (Lachrymator)Vapors cause immediate severe eye and respiratory irritation. Mandates handling exclusively within a certified fume hood (>100 fpm face velocity).
    Toxicity Genotoxic Alkylating AgentCapable of inducing DNA strand breaks[3]. Mandates a closed-system transfer protocol and a chemically validated quenching step.

    Operational Workflow

    The following diagram outlines the logical progression of handling PCNA, ensuring that every stage of the experiment is isolated by appropriate safety barriers.

    G A 1. PPE Donning (Butyl Gloves, Face Shield, FR Coat) B 2. Engineering Controls (Fume Hood >100 fpm) A->B C 3. Reagent Transfer (Closed Syringe System) B->C D 4. Reaction Execution (Inert Atmosphere) C->D E 5. Chemical Quenching (NaHSO3 Reduction) D->E F 6. Waste Segregation (Halogenated Organics) E->F

    Workflow for handling Propyl chloro(nitro)acetate safely.

    Step-by-Step Methodology: Handling & Quenching

    To ensure scientific integrity and safety, the handling of PCNA must follow a strict procedural methodology. This protocol is designed to be self-validating , meaning the success and safety of the procedure can be analytically confirmed at the end of the workflow.

    Step 1: Workspace Preparation and PPE Donning

    • Action: Clear the fume hood of all unnecessary clutter to ensure uninterrupted laminar airflow.

    • PPE: Don a flame-resistant (FR) lab coat, chemical splash goggles, and a face shield. Apply standard nitrile gloves as a base layer, and overlay them with heavy-duty Butyl rubber gloves .

    • Causality: The double-gloving technique ensures that if the Butyl layer is mechanically compromised, the nitrile layer provides a brief window to safely remove the gloves before skin exposure occurs.

    Step 2: Schlenk Line Setup (Anhydrous Transfer)

    • Action: Purge the reaction vessel with inert gas (Nitrogen or Argon) using a Schlenk line.

    • Action: Transfer the PCNA using a gas-tight syringe equipped with a Luer-lock mechanism.

    • Causality: PCNA will slowly hydrolyze in the presence of atmospheric moisture, generating corrosive hydrochloric acid (HCl) gas and degrading the reagent. The Luer-lock prevents the needle from detaching under backpressure, avoiding a catastrophic aerosolized spray of the lachrymator.

    Step 3: Reaction Execution

    • Action: Add PCNA dropwise to the reaction mixture at a controlled temperature (typically 0°C to -78°C, depending on the nucleophile).

    • Causality: The α -carbon is highly reactive. Dropwise addition prevents thermal runaway and suppresses the formation of unwanted poly-alkylated byproducts.

    Step 4: Chemical Quenching (Self-Validating System)

    • Action: Once the reaction is complete, quench the remaining unreacted PCNA by slowly adding a mild reducing agent, such as a 10% aqueous Sodium Bisulfite (NaHSO 3​ ) solution, followed by saturated Sodium Bicarbonate (NaHCO 3​ ).

    • Causality: NaHSO 3​ reduces the highly reactive halonitro group, neutralizing its electrophilicity, while the bicarbonate neutralizes the resulting HCl.

    • Validation: Test the pH of the aqueous layer. A stabilized pH of 7–8 indicates complete neutralization. To validate the complete destruction of the electrophilic PCNA on your tools, perform a colorimetric swab test using, a standard nucleophilic trapping agent used to detect alkylating agents[3]. A lack of blue/purple color change confirms the absence of active alkylating species.

    Step 5: Waste Segregation and Disposal

    • Action: Separate the quenched aqueous layer from the organic layer. Dispose of the organic layer in a designated Halogenated Organic Waste carboy.

    • Causality: Never mix unquenched PCNA with strong bases (e.g., NaOH pellets) or oxidizing agents in a waste container. The resulting exothermic degradation can cause the waste carboy to over-pressurize and rupture.

    References

    • Joo, S.-H.; Mitch, W. A. (2007). Nitrile, Aldehyde, and Halonitroalkane Formation during Chlorination/Chloramination of Primary Amines. Environmental Science & Technology, American Chemical Society (ACS). Available at:[Link]

    • Daniel, F. B., et al. (1986). Genotoxic properties of haloacetonitriles: drinking water by-products of chlorine disinfection. Fundamental and Applied Toxicology, National Institutes of Health (NIH). Available at:[Link]

    • Chemsrc Chemical Database. (2026). propyl 2-chloro-2-nitroacetate | CAS#: 82208-52-4. Available at:[Link]

    Sources

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